GL-V9
Description
Properties
CAS No. |
1178583-19-1 |
|---|---|
Molecular Formula |
C24H27NO5 |
Molecular Weight |
409.48 |
IUPAC Name |
5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one |
InChI |
InChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3 |
InChI Key |
UTBSFLRYDHWNGC-UHFFFAOYSA-N |
SMILES |
O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GL-V9; GLV9; GL V9 |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Mechanisms of GL-V9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. This document provides a comprehensive overview of the molecular pathways modulated by this compound, focusing on its role in inhibiting cancer cell proliferation, migration, and invasion while promoting programmed cell death. Through the inhibition of key signaling cascades, primarily the PI3K/Akt pathway, this compound exerts its effects across a range of cancer types, including colorectal, cutaneous squamous cell, hepatocellular, and breast cancers. This guide synthesizes preclinical data, details experimental methodologies, and visualizes the intricate signaling networks involved, offering a foundational resource for researchers in oncology and drug development.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The central mechanism underpinning the anti-neoplastic effects of this compound is its potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound's interference with this cascade triggers a variety of downstream anti-cancer effects.
Downregulation of Matrix Metalloproteinases (MMPs) and Inhibition of Metastasis
In colorectal cancer (CRC), this compound has been shown to suppress cell invasion and migration by downregulating the expression and activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[1] These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. The suppression of MMP-2 and MMP-9 by this compound is a direct consequence of its inhibitory effect on the PI3K/Akt pathway.[1]
Induction of Apoptosis
This compound induces mitochondria-mediated apoptosis in various cancer cell lines, including cutaneous squamous cell carcinoma (cSCC), hepatocellular carcinoma (HCC), and chronic myeloid leukemia (CML).[2][3][4][5][6] This is achieved through several mechanisms linked to Akt inhibition:
-
Modulation of Bcl-2 Family Proteins: In HCC cells, this compound decreases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
-
Suppression of Hexokinase 2 (HK2): In cSCC and breast cancer, this compound suppresses the AKT-modulated mitochondrial localization of HK2, an enzyme that promotes glycolysis and inhibits apoptosis.[2][3][7] This disruption of HK2's function contributes to apoptosis and the inhibition of the Warburg effect.[2][3]
-
Activation of Caspases: Treatment with this compound leads to the cleavage and activation of caspase-9 and caspase-3, key executioners of the intrinsic apoptotic pathway, in HCC cells.
Induction of Autophagy
In cSCC cells, this compound has been observed to induce autophagy, a cellular self-degradation process, by inhibiting the Akt/mTOR signaling pathway.[2][3][4] While autophagy can sometimes promote cancer cell survival, in this context, it appears to contribute to the overall anti-cancer effect of this compound.
Additional Signaling Pathways and Cellular Effects
Beyond the PI3K/Akt axis, this compound modulates other signaling pathways and cellular processes, highlighting its pleiotropic anti-cancer activity.
Inhibition of the Wnt/β-Catenin Signaling Pathway
In hepatocellular carcinoma, this compound inhibits the Wnt/β-catenin signaling pathway.[8][9] This leads to the suppression of the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.
Activation of the MAPK Signaling Pathway
In chronic myeloid leukemia (CML) cells, this compound activates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to play a role in apoptosis induction in this context.[5][6]
Cell Cycle Arrest
This compound has been shown to induce G2/M phase cell cycle arrest in HCC cells. This is accomplished by down-regulating the expression of key cell cycle regulatory proteins, including cyclin B1, CDK1, and cdc25.
Senolytic Activity
In the context of breast cancer, this compound acts as a senolytic agent, meaning it can selectively eliminate senescent (aging) cancer cells.[10] This is achieved by increasing lysosomal alkalization, mitochondrial abundance, and the production of reactive oxygen species (ROS) in these cells.[10]
Induction of Mitotic Catastrophe
In acute myeloid leukemia (AML), this compound can induce mitotic catastrophe, a form of cell death that occurs during mitosis due to DNA damage or problems with the mitotic spindle.[11]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 | 28.08 ± 1.36 | [1] |
| SW480 | Colorectal Cancer | 24 | 44.12 ± 1.54 | [1] |
| SW620 | Colorectal Cancer | 24 | 36.91 ± 2.42 | [1] |
| LS174T | Colorectal Cancer | 24 | 32.24 ± 1.60 | [1] |
| FHC | Normal Colon Cells | 24 | 81.89 ± 4.26 | [1] |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 | 17.72 ± 4.23 | [2] |
| A431 | Cutaneous Squamous Cell Carcinoma | 36 | 9.06 ± 0.6 | [2] |
| A431 | Cutaneous Squamous Cell Carcinoma | 48 | 5.9 ± 1.14 | [2] |
Table 2: Inhibitory Effects of this compound on Colorectal Cancer Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | Inhibition of Viability (%) | Inhibition of Adhesion (%) | Reference |
| HCT116 | 20 | 28.50 ± 2.25 | 56.63 ± 9.83 | [1] |
| SW480 | 20 | 15.60 ± 3.15 | 48.97 ± 3.35 | [1] |
| SW620 | 20 | 24.07 ± 2.14 | Not Reported | [1] |
| LS174T | 20 | 24.50 ± 3.36 | Not Reported | [1] |
| FHC | 20 | 8.87 ± 1.21 | 14.02 ± 5.57 | [1] |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to reduced metastasis and induction of apoptosis and autophagy.
Caption: A typical workflow for determining the cytotoxic effects of this compound using an MTT assay.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the preclinical studies of this compound. For specific details, it is recommended to consult the original publications.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for specified durations (e.g., 12, 24, 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound for a specified time, then washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, MMP-2, MMP-9, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. For migration assays, the chamber is uncoated.
-
Cell Seeding: Cells, previously serum-starved, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
Quantification: The stained cells are counted under a microscope in several random fields.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Clinical Status
As of the latest available information, this compound is in the preclinical stage of development. There are no registered clinical trials for this compound in publicly available databases. The research to date has focused on elucidating its mechanism of action and evaluating its efficacy in various cancer models in vitro and in vivo.
Conclusion
This compound is a promising preclinical anti-cancer candidate that exerts its effects through the modulation of multiple key signaling pathways, with the inhibition of the PI3K/Akt cascade being a central node in its mechanism of action. Its ability to induce apoptosis and autophagy, inhibit metastasis, and cause cell cycle arrest in a variety of cancer types underscores its potential as a broad-spectrum therapeutic agent. Further research is warranted to translate these encouraging preclinical findings into clinical applications. This guide provides a foundational understanding for scientists and researchers dedicated to advancing novel cancer therapies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
GL-V9: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
GL-V9 is a synthetic flavonoid derivative of the natural product wogonin, a compound extracted from the traditional Chinese medicine Scutellaria baicalensis.[1][2] While wogonin itself exhibits pharmacological potential, its development has been hampered by poor water solubility and unfavorable pharmacokinetic characteristics.[1][2] this compound, chemically known as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy)-4H-chromen-4-one, was developed to improve upon these properties and has demonstrated significant potential as an anti-cancer agent in numerous preclinical studies.[2][3] This document provides a comprehensive overview of the synthesis, chemical properties, and key biological mechanisms of this compound.
Chemical Properties
This compound is characterized by the chemical formula C₂₄H₂₇NO₅ and a molecular weight of 409.47 g/mol .[3][4] It is an AMPK activator and has been shown to protect against colitis-associated colorectal cancer by limiting the NLRP3 inflammasome through autophagy.[5] For experimental purposes, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3][4]
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₇NO₅ | [2][3][4][5] |
| Molecular Weight | 409.47 g/mol | [3][4] |
| Purity | >99% | [3][4] |
| CAS Number | 1178583-19-1 | [5] |
| Appearance | Not specified in abstracts | |
| Solubility | Soluble in DMSO | [3][4] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [5] |
Synthesis
A practical and efficient five-step process for the scalable synthesis of this compound has been developed, achieving an overall yield of 29.1% and high purity (>99.5% by HPLC).[6] This method starts from the commercially available compound chrysin and proceeds through the following key steps:[6]
-
Elbs oxidation
-
O-alkylation
-
Hydrolysis
-
Methylation
-
N-alkylation
This scalable synthesis is crucial for providing sufficient quantities of this compound for further research and upcoming clinical trials.[6] In 2023, an Investigational New Drug (IND) application for this compound for the treatment of acute myeloid leukemia was submitted to the National Medical Products Administration (NMPA).[6]
Biological Activity and Signaling Pathways
This compound has demonstrated potent anti-tumor effects across a range of cancer types, including cutaneous squamous cell carcinoma, colorectal cancer, hepatocellular carcinoma, breast cancer, and acute myeloid leukemia.[1][3][4][7][8] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
Inhibition of Cancer Cell Viability
This compound inhibits the viability of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values have been determined for several cell lines.
| Cell Line | Cancer Type | IC50 (24h treatment) | Reference |
| A431 | Cutaneous Squamous Cell Carcinoma | 17.72 ± 4.23 µM | [1][2] |
| HCT116 | Colorectal Cancer | 28.08 ± 1.36 µM | [3] |
| SW480 | Colorectal Cancer | 44.12 ± 1.54 µM | [3] |
| SW620 | Colorectal Cancer | 36.91 ± 2.42 µM | [3] |
| LS174T | Colorectal Cancer | 32.24 ± 1.60 µM | [3] |
| FHC (normal colon cells) | Normal | 81.89 ± 4.26 µM | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several critical signaling pathways involved in cell survival, proliferation, and metabolism.
-
AKT/mTOR Pathway: In cutaneous squamous cell carcinoma, this compound suppresses the AKT/mTOR pathway. This leads to the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1] The suppression of AKT also affects the mitochondrial localization and promotes the degradation of hexokinase 2 (HK2), resulting in the inhibition of glycolysis.[1]
Caption: this compound inhibits the AKT/mTOR pathway, leading to apoptosis, autophagy, and glycolysis inhibition.
-
PI3K/Akt and MMP-2/9 Signaling: In colorectal cancer cells, this compound has been shown to suppress invasion and migration by inhibiting the PI3K/Akt signaling pathway, which is upstream of matrix metalloproteinases MMP-2 and MMP-9.[3]
Caption: this compound suppresses colorectal cancer cell invasion and migration by inhibiting the PI3K/Akt pathway.
-
Wnt/β-catenin Signaling: In human hepatocellular carcinoma, this compound inhibits the Wnt/β-catenin signaling pathway.[4] This inhibition leads to a reduction in the epithelial-mesenchymal transition (EMT) process, which is a key step in cancer metastasis.[4] The expression of β-catenin, N-cadherin, and Vimentin is significantly reduced in this compound-treated HCC cells.[4]
Caption: this compound inhibits hepatocellular carcinoma cell invasion and metastasis by suppressing the Wnt/β-catenin pathway.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound's biological activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the inhibitory effect of this compound on the growth of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and cultured until adherence.
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0-160 µM) for different durations (e.g., 12, 24, 48 hours).[3] A control group with vehicle (DMSO) is included.[3]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated relative to the control group.
Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells.
-
Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are used.[3]
-
Cell Seeding: Cancer cells, pre-treated with or without this compound, are seeded in the upper chamber in a serum-free medium.[4]
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).[4]
-
Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the membrane.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained, and counted under a microscope.
Western Blotting
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Total protein is extracted from this compound-treated and control cells using a lysis buffer.[4]
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., AKT, mTOR, β-catenin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising synthetic flavonoid with well-defined chemical properties and a scalable synthesis route. Its potent anti-cancer activity, demonstrated across a variety of cancer models, is attributed to its ability to modulate multiple key signaling pathways involved in cell growth, survival, and metastasis. The detailed understanding of its synthesis and mechanisms of action provides a solid foundation for its continued development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
The Wogonin Derivative GL-V9: A Comprehensive Technical Review of its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
GL-V9, a synthetic derivative of the natural flavonoid wogonin, has emerged as a promising candidate in oncology research.[1][2] Wogonin, extracted from Scutellaria baicalensis, has a history in traditional medicine and has been noted for its various pharmacological effects, including anticancer activities.[1][2][3][4][5] However, its therapeutic potential has been hampered by poor water solubility and bioavailability.[1][2] this compound, chemically identified as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one, represents a significant advancement, demonstrating improved druggability and potent anti-tumor effects across a spectrum of cancer types.[2][6][7][8] This technical guide synthesizes the current understanding of this compound's anticancer activity, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Quantitative Analysis of Anticancer Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize the key findings, providing a comparative overview of its potency.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 | 17.72 ± 4.23 | [1][2] |
| 36 | 9.06 ± 0.6 | [1][2] | ||
| 48 | 5.9 ± 1.14 | [1][2] | ||
| HCT116 | Colorectal Cancer | 24 | 28.08 ± 1.36 | [9] |
| SW480 | Colorectal Cancer | 24 | 44.12 ± 1.54 | [9] |
| SW620 | Colorectal Cancer | 24 | 36.91 ± 2.42 | [9] |
| LS174T | Colorectal Cancer | 24 | 32.24 ± 1.60 | [9] |
| FHC | Normal Colon Cells | 24 | 81.89 ± 4.26 | [9] |
Table 2: Effects of this compound on Cell Proliferation and Migration in Hepatocellular Carcinoma (HCC)
| Cell Line | Treatment | Parameter | Result | Reference |
| SMMC-7221 | 20 µM this compound (72h) | Optical Density (OD) | 0.26 ± 0.01 | [6] |
| SMMC-7221 | Control (72h) | Optical Density (OD) | 0.37 ± 0.01 | [6] |
| SMMC-7221 | 20 µM this compound (24h) | Wound Closure (%) | 41.83 ± 6.05 | [6] |
| SMMC-7221 | Control (24h) | Wound Closure (%) | 98.17 ± 1.94 | [6] |
Core Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, promoting autophagy, and causing cell cycle arrest. These processes are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
A consistent finding across multiple studies is the potent ability of this compound to induce apoptosis in cancer cells. This programmed cell death is predominantly mediated through the intrinsic, or mitochondrial, pathway.
-
Mitochondrial Dysfunction: this compound treatment leads to a loss of mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[1][10]
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[10][11] This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[10]
-
Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby decreasing the Bcl-2/Bax ratio and favoring apoptosis.[1][10]
-
p53 Involvement: An increase in the protein level of the tumor suppressor p53 has also been observed following this compound treatment.[1]
Caption: this compound induced mitochondrial-mediated apoptosis pathway.
Modulation of Cell Survival and Proliferation Pathways
This compound has been shown to interfere with critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.
-
PI3K/Akt/mTOR Pathway: A recurring target of this compound is the PI3K/Akt pathway. By inhibiting the phosphorylation of Akt, this compound effectively downregulates downstream signaling.[6] This inhibition has several consequences:
-
In breast cancer, it leads to a reduction in MMP-2 and MMP-9 activities, which are crucial for invasion and metastasis.[6]
-
In cutaneous squamous cell carcinoma, suppression of the Akt/mTOR pathway induces autophagy.[1] Furthermore, it prevents the mitochondrial localization of hexokinase 2 (HK2), a key enzyme in glycolysis, thereby inhibiting the Warburg effect and promoting apoptosis.[1]
-
-
Wnt/β-catenin Pathway: In hepatocellular carcinoma, this compound inhibits the Wnt/β-catenin signaling pathway.[6] This leads to a reduction in the expression of β-catenin, N-cadherin, and Vimentin, which are key players in the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.[6]
Caption: this compound's inhibition of pro-survival signaling pathways.
Cell Cycle Arrest
This compound has been demonstrated to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. In human hepatocellular carcinoma HepG2 cells, this compound induces G2/M phase cell cycle arrest.[8][10] This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin B1, CDK1, and cdc25.[10] In T-cell malignancies, this compound activates PTEN, which contributes to cell cycle arrest and subsequent apoptosis.[6]
Caption: this compound induced G2/M cell cycle arrest.
In Vivo Anticancer Efficacy
The anticancer potential of this compound has been validated in preclinical animal models. In a murine model with implanted tumors, this compound demonstrated a growth inhibitory effect.[10] Furthermore, in a chemically induced primary skin cancer model in mice, this compound prevented the progression of tumor growth.[1] These in vivo studies underscore the potential of this compound as a therapeutic agent.
Detailed Experimental Protocols
A comprehensive understanding of the research findings necessitates a detailed overview of the methodologies employed.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group and determine the IC50 value.
-
Transwell Invasion Assay
-
Principle: This assay assesses the invasive potential of cancer cells by their ability to migrate through a Matrigel-coated porous membrane.
-
Protocol:
-
Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Resuspend cancer cells in a serum-free medium containing this compound and seed them into the upper chamber.
-
Add a complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
-
Protocol:
-
Harvest this compound-treated and control cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Caption: Experimental workflow for evaluating this compound's anticancer activity.
Conclusion and Future Directions
The wogonin derivative this compound has demonstrated significant anticancer activity in a wide range of preclinical models. Its ability to induce apoptosis, modulate key signaling pathways involved in cell survival and proliferation, and arrest the cell cycle highlights its potential as a multifaceted therapeutic agent. The improved pharmacological properties of this compound compared to its parent compound, wogonin, make it a particularly attractive candidate for further development.
Future research should focus on comprehensive pharmacokinetic and toxicological studies to establish a clear safety profile. Furthermore, exploring the efficacy of this compound in combination with existing chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide new avenues for cancer treatment. The consistent and robust data generated to date strongly support the continued investigation of this compound as a novel and promising agent in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admaconcology.com [admaconcology.com]
- 5. Anti-tumor activity of wogonin, an extract from Scutellaria baicalensis, through regulating different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
GL-V9: A Comprehensive Technical Guide on its Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-cancer agent with demonstrated efficacy across a range of malignancies. This technical guide provides an in-depth overview of the molecular structure and multifaceted functions of this compound. It details the compound's chemical properties, summarizes its inhibitory effects on various cancer cell lines, and elucidates the intricate signaling pathways through which it exerts its therapeutic effects. Furthermore, this document provides detailed experimental protocols for key assays used to characterize this compound's activity, intended to facilitate further research and development.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name 5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one, is a meticulously synthesized flavonoid.[1][2] Its molecular formula is C24H27NO5, and it has a molecular weight of 409.48 g/mol .[1]
| Property | Value |
| IUPAC Name | 5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one |
| Molecular Formula | C24H27NO5 |
| Molecular Weight | 409.48 g/mol |
| SMILES Code | O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC |
| CAS Number | 1178583-19-1 |
Functional Activity and Mechanism of Action
This compound exhibits a broad spectrum of anti-cancer activities, primarily through the induction of apoptosis, autophagy, and mitotic catastrophe in tumor cells. It has also been identified as a senolytic agent, capable of selectively eliminating senescent cancer cells. Its mechanisms of action are intrinsically linked to the modulation of several critical intracellular signaling pathways.
Anti-Cancer Effects
This compound has demonstrated significant inhibitory effects against a variety of cancer cell lines, including:
-
Colorectal Cancer: this compound suppresses the invasion and migration of human colorectal cancer cells.[1]
-
Cutaneous Squamous Cell Carcinoma: It induces both apoptosis and autophagy in cutaneous squamous cell carcinoma cells.[2]
-
Prostate Cancer: this compound inhibits the activation of signaling networks that promote prostate cancer cell survival and induces apoptosis.
-
Breast Cancer: It has been identified as a potential therapeutic agent against breast cancer.
-
Acute Myeloid Leukemia: this compound shows synergistic anti-tumor effects when combined with other targeted therapies.
Quantitative Data: Inhibitory Concentration (IC50)
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HCT116 | Colorectal Cancer | 28.08 ± 1.36 | 24 |
| SW480 | Colorectal Cancer | 44.12 ± 1.54 | 24 |
| SW620 | Colorectal Cancer | 36.91 ± 2.42 | 24 |
| LS174T | Colorectal Cancer | 32.24 ± 1.60 | 24 |
| A431 | Cutaneous Squamous Cell Carcinoma | 17.72 ± 4.23 | 24 |
| A431 | Cutaneous Squamous Cell Carcinoma | 9.06 ± 0.6 | 36 |
| A431 | Cutaneous Squamous Cell Carcinoma | 5.9 ± 1.14 | 48 |
| U937 | Acute Myeloid Leukemia | 3-4 | Not Specified |
| THP-1 | Acute Myeloid Leukemia | 3-4 | Not Specified |
Key Signaling Pathways Modulated by this compound
This compound's anti-neoplastic effects are mediated through its interaction with and modulation of several key signaling cascades that are often dysregulated in cancer.
PI3K/Akt/MMP Signaling Pathway
In colorectal cancer, this compound inhibits the PI3K/Akt signaling pathway, which in turn downregulates the expression and activity of matrix metalloproteinases MMP-2 and MMP-9. This inhibition of MMPs is crucial for its anti-invasive and anti-metastatic effects.
AKT/mTOR Signaling Pathway
This compound induces autophagy in cutaneous squamous cell carcinoma cells by inhibiting the Akt/mTOR signaling pathway. This action contributes to its overall anti-tumor effect.
Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway. The dysregulation of this pathway is a critical factor in the development and progression of many cancers. By inhibiting this pathway, this compound can suppress tumor growth and proliferation.
AR-AKT-HK2 Signaling Pathway
In prostate cancer, this compound inhibits the androgen receptor (AR)-AKT-Hexokinase 2 (HK2) signaling network. This action disrupts cancer cell metabolism and induces mitochondria-mediated apoptosis.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, MMP-2, MMP-9, β-catenin, β-actin) overnight at 4°C. The specific dilution for each antibody should be determined empirically or based on the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound is a promising synthetic flavonoid with potent anti-cancer properties. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, mTOR, Wnt/β-catenin, and AR-AKT-HK2, underscores its potential as a multi-targeted therapeutic agent. The detailed molecular information, quantitative data, and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
GL-V9 Signaling Pathway Modulation in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-cancer agent with demonstrated efficacy across a spectrum of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic effects, with a focus on its modulation of key signaling pathways implicated in cancer progression. This document outlines the quantitative effects of this compound on cancer cell viability and metastasis, details the experimental protocols for assessing its activity, and provides visual representations of the affected signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one) is a novel flavonoid compound that has demonstrated potent anti-tumor activities in various cancer types, including hepatocellular carcinoma, breast cancer, colorectal cancer, cutaneous squamous cell carcinoma, prostate cancer, and chronic myeloid leukemia.[1][2][3][4][5] Its multifaceted mechanism of action involves the modulation of several critical signaling pathways that govern cell proliferation, survival, invasion, and metabolism. This guide synthesizes the current understanding of this compound's interaction with these pathways, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.
Quantitative Data on this compound's Anti-Cancer Effects
The anti-proliferative and anti-metastatic properties of this compound have been quantified in numerous studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24h | 28.08 ± 1.36 | [4] |
| SW480 | Colorectal Cancer | 24h | 44.12 ± 1.54 | [4] |
| SW620 | Colorectal Cancer | 24h | 36.91 ± 2.42 | [4] |
| LS174T | Colorectal Cancer | 24h | 32.24 ± 1.60 | [4] |
| FHC (normal) | Normal Colon | 24h | 81.89 ± 4.26 | [4] |
| A431 | Cutaneous Squamous Cell Carcinoma | 24h | 17.72 ± 4.23 | |
| A431 | Cutaneous Squamous Cell Carcinoma | 36h | 9.06 ± 0.6 | |
| A431 | Cutaneous Squamous Cell Carcinoma | 48h | 5.9 ± 1.14 |
Table 2: In Vitro Anti-Invasive and Anti-Migratory Effects of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | Effect | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | Wound Healing | 20 | 41.83 ± 6.05% wound closure vs. 98.17 ± 1.94% in control (24h) | [1] |
| HCT116 | Colorectal Cancer | Adhesion Inhibition | 20 | 56.63 ± 9.83% inhibition | |
| SW480 | Colorectal Cancer | Adhesion Inhibition | 20 | 48.97 ± 3.35% inhibition |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Epirubicin-treated MMTV-PyMT mice (Breast Cancer) | This compound (intravenous injection) | Decreased cellular senescence in mammary tumors. | [2] |
| Chemical-induced primary skin cancer mice (cSCC) | This compound | Prevented the growth progression of skin cancer. | |
| Human prostate tumor xenograft | This compound | Inhibited tumor growth. | [5] |
| Murine implanted tumor model (Hepatoma) | This compound | Exhibited growth inhibitory effect. | [6] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways. The primary pathways identified are the Wnt/β-catenin, PI3K/Akt, MAPK, and AKT/mTOR/HK2 pathways.
Wnt/β-catenin Signaling Pathway
In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] This inhibition leads to a reduction in the expression of β-catenin, N-cadherin, and Vimentin, which are key proteins involved in the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1]
Figure 1: this compound inhibits the Wnt/β-catenin pathway in HCC.
PI3K/Akt and MMP-2/9 Signaling
In colorectal cancer, this compound has been found to suppress invasion and migration by inhibiting the PI3K/Akt signaling pathway.[4] This leads to a downstream reduction in the expression and activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for the degradation of the extracellular matrix during metastasis.[4]
Figure 2: this compound suppresses CRC invasion via PI3K/Akt/MMP.
AKT/mTOR and HK2 Signaling
This compound has been shown to induce apoptosis and autophagy in cutaneous squamous cell carcinoma (cSCC) by suppressing AKT-regulated hexokinase 2 (HK2) and mTOR signaling.[7] By inhibiting the AKT/mTOR pathway, this compound triggers autophagy. Furthermore, it suppresses the mitochondrial localization of HK2, a key enzyme in glycolysis, leading to apoptosis and inhibition of the Warburg effect.[7] A similar mechanism involving the AR-AKT-HK2 network is observed in prostate cancer.[5]
Figure 3: this compound induces apoptosis and autophagy in cSCC.
MAPK Signaling Pathway
In chronic myeloid leukemia (CML), this compound has been found to induce apoptosis through the activation of the MAPK signaling pathway. This activation leads to a reduction in mitochondrial membrane potential and an alteration in reactive oxygen species (ROS) levels, culminating in programmed cell death.
Figure 4: this compound induces apoptosis in CML via MAPK pathway.
Senolytic Mechanism
This compound also acts as a senolytic agent, selectively eliminating senescent cancer cells.[2][8] This mechanism involves the alkalinization of lysosomes and an increase in mitochondrial abundance and reactive oxygen species (ROS), leading to apoptosis in senescent cells.[2][8]
Figure 5: Senolytic mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Figure 6: MTT Assay Workflow.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane.
-
Stain the invading cells with crystal violet.
-
Count the stained cells under a microscope.
References
- 1. clyte.tech [clyte.tech]
- 2. corning.com [corning.com]
- 3. clyte.tech [clyte.tech]
- 4. snapcyte.com [snapcyte.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
In Vitro Cytotoxicity of the Synthetic Flavonoid GL-V9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-cancer agent with potent cytotoxic effects across a range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the in vitro studies on this compound's cytotoxicity, focusing on its mechanisms of action, affected signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development.
Summary of Cytotoxic Activity
This compound exhibits a dose- and time-dependent inhibitory effect on the viability of various cancer cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized in the table below.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | - | - | [4] |
| MCF-7 | Breast Cancer | - | - | [4] |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 | 17.72 ± 4.23 | [1] |
| 36 | 9.06 ± 0.6 | [1] | ||
| 48 | 5.9 ± 1.14 | [1] | ||
| 22RV1 | Prostate Cancer | - | - | [5] |
| PC3 | Prostate Cancer | - | - | [5] |
| HCT116 | Colorectal Cancer | 24 | 28.08 ± 1.36 | [3] |
| SW480 | Colorectal Cancer | 24 | 44.12 ± 1.54 | [3] |
| SW620 | Colorectal Cancer | 24 | 36.91 ± 2.42 | [3] |
| LS174T | Colorectal Cancer | 24 | 32.24 ± 1.60 | [3] |
| FHC (normal colon cells) | Normal | 24 | 81.89 ± 4.26 | [3] |
| HepG2 | Hepatocellular Carcinoma | - | 20 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | - | - | [6] |
| K562 | Chronic Myeloid Leukemia | - | - | [7] |
| KBM5 | Chronic Myeloid Leukemia | - | - | [7] |
Mechanisms of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are attributed to several interconnected mechanisms, primarily the induction of apoptosis, inhibition of glycolysis, and cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][4][5][8] Studies have shown that this compound triggers the mitochondrial-mediated apoptotic pathway, characterized by:
-
Activation of Caspases: Treatment with this compound leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9, as well as poly (ADP-ribose) polymerase (PARP).[5][8]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein BCL-2.[5]
-
Disruption of Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential is observed in cells treated with this compound.[7]
-
Increased Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the production of intracellular reactive oxygen species.[8]
Inhibition of Glycolysis
A key aspect of this compound's anti-cancer activity is its ability to inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect).[1][4] this compound achieves this by:
-
Downregulating Hexokinase II (HKII): It reduces the expression of HKII, a critical enzyme in glycolysis.[4]
-
Dissociating HKII from Mitochondria: this compound induces the dissociation of HKII from the voltage-dependent anion channel (VDAC) on the mitochondrial outer membrane. This not only inhibits glycolysis but also promotes mitochondrial-mediated apoptosis.[4]
Induction of Autophagy and Cell Cycle Arrest
In addition to apoptosis and glycolysis inhibition, this compound can also induce autophagy and cell cycle arrest.
-
Autophagy: In cutaneous squamous cell carcinoma cells, this compound has been observed to induce autophagy by inhibiting the Akt/mTOR pathway.[1]
-
Cell Cycle Arrest: In hepatocellular carcinoma cells, this compound can induce G2/M cell cycle arrest, which is associated with the downregulation of cell cycle-related proteins such as cyclin B1, CDK1, and cdc25.[8]
Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.
AKT/mTOR Pathway
This compound has been shown to suppress the AKT signaling pathway in various cancer types, including cutaneous squamous cell carcinoma and prostate cancer.[1][5] The inhibition of AKT has several downstream consequences:
-
It prevents the AKT-mediated mitochondrial localization of HK2, contributing to apoptosis and glycolytic inhibition.[1]
-
It leads to the inhibition of the mTOR pathway, which is involved in cell growth and proliferation, and can trigger autophagy.[1]
Caption: this compound inhibits the AKT/mTOR signaling pathway.
GSK-3β/HKII Pathway in Breast Cancer
In breast cancer cells, this compound's mechanism involves the activation of Glycogen Synthase Kinase-3β (GSK-3β). This leads to the phosphorylation of VDAC, which in turn causes the dissociation of HKII from the mitochondria.[4]
Caption: this compound disrupts the GSK-3β/HKII pathway in breast cancer.
Other Signaling Pathways
This compound has also been reported to inhibit other signaling pathways, including:
-
AR-AKT-HK2 Signaling: In prostate cancer, this compound suppresses the androgen receptor (AR) activity and disrupts the feedback activation of AKT signaling.[5]
-
PI3K/Akt and MMP-2/9 Signaling: In colorectal cancer, this compound inhibits cell invasion and migration by targeting the PI3K/Akt pathway and reducing the expression of matrix metalloproteinases MMP-2 and MMP-9.[3]
-
Wnt/β-Catenin Signaling: In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[6]
-
MAPK Signaling Pathway: In chronic myeloid leukemia cells, this compound activates the MAPK signaling pathway.[7]
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro experiments used to characterize the cytotoxicity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
References
- 1. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals [mdpi.com]
- 3. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling [jcancer.org]
- 4. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induce apoptosis of CML cells via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GL-V9: A Comprehensive Technical Review of its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising therapeutic agent in oncology. This document provides an in-depth technical guide on the core mechanisms, experimental validation, and therapeutic potential of this compound. Through the targeted inhibition of key signaling pathways, primarily the PI3K/AKT/mTOR axis, this compound induces apoptosis and autophagy in a range of cancer cell types. This whitepaper synthesizes the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and development.
Introduction
This compound (Chemical Formula: C24H27NO5) is a novel small molecule that has demonstrated significant anti-tumor activity across various cancer models, including prostate cancer, cutaneous squamous cell carcinoma, and T-cell malignancies. Its mechanism of action centers on the modulation of critical cellular processes such as proliferation, survival, and metabolism, making it a compound of high interest for oncological applications.
In Vitro Efficacy of this compound
This compound has been shown to inhibit the proliferation of a variety of cancer cell lines in a concentration-dependent manner. While specific IC50 values are not consistently reported across all studies, the available data indicates potent activity in the low micromolar range.
Table 1: Summary of In Vitro Studies on this compound
| Cell Line | Cancer Type | Key Findings | IC50 (µM) |
| 22RV1 | Prostate Cancer | Induces mitochondria-mediated apoptosis; Inhibits AR-AKT-HKII signaling.[1] | Data not available |
| PC3 | Prostate Cancer | Induces mitochondria-mediated apoptosis; Suppresses phosphorylated AKT and mitochondrial location of HKII.[1] | Data not available |
| LNCaP | Prostate Cancer | Significantly inhibits proliferation.[1] | Data not available |
| DU145 | Prostate Cancer | Significantly inhibits proliferation.[1] | Data not available |
| RM-1 | Prostate Cancer (mouse) | Significantly inhibits proliferation.[1] | Data not available |
| A431 | Cutaneous Squamous Cell Carcinoma | Induces apoptosis and autophagy; Suppresses AKT-regulated HK2 and mTOR signals. | Data not available |
| Jurkat | T-cell Leukemia | Induces apoptosis. | Data not available |
In Vivo Efficacy of this compound
Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of this compound in vivo. These studies highlight its potential to inhibit tumor growth at tolerated doses.
Table 2: Summary of In Vivo Studies on this compound
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Tumor Growth Inhibition (%) |
| Prostate Cancer | 22RV1 cells in nude mice | 150 mg/kg this compound (oral) | Significantly impeded tumor growth, comparable to 30 mg/kg 5-fluorouracil (intravenous).[1] | Data not available |
| Prostate Cancer | 22RV1 cells in nude mice | 300 mg/kg this compound (oral) | Inhibited tumor growth more efficiently than 5-fluorouracil.[1] | Data not available |
| Prostate Cancer | PC3 cells in nude mice | 150 mg/kg this compound (oral) | Significantly impeded tumor growth, comparable to 30 mg/kg 5-fluorouracil (intravenous).[1] | Data not available |
| Prostate Cancer | PC3 cells in nude mice | 300 mg/kg this compound (oral) | Demonstrated comparable tumor suppression to docetaxel (10 mg/kg, p.o.).[1] | Data not available |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The primary target is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This compound is also known to function as an AMPK activator.
PI3K/AKT/mTOR Pathway Inhibition
This compound inhibits the activation of AKT, a key downstream effector of PI3K. This inhibition leads to a cascade of events including the modulation of Hexokinase 2 (HK2) and the androgen receptor (AR) in prostate cancer, and the suppression of mTOR signaling in cutaneous squamous cell carcinoma.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
AMPK Activation
This compound has been identified as an activator of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. AMPK activation can lead to the inhibition of anabolic pathways and the activation of catabolic processes, contributing to the anti-proliferative effects of this compound.
Caption: this compound activates the AMPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol outlines the procedure for assessing the protein expression and phosphorylation status of key components of the PI3K/AKT pathway following treatment with this compound.
Caption: Workflow for Western Blot Analysis.
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells (e.g., 22RV1, PC3, A431) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 to 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-AKT, rabbit anti-AKT, rabbit anti-HK2, rabbit anti-AR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Autophagy Assay
This section details methods to monitor autophagy in this compound treated cells.
5.3.1. GFP-LC3 Puncta Formation
Protocol Steps:
-
Transfection: Transfect cells with a GFP-LC3 expression vector.
-
Treatment: Treat the transfected cells with this compound.
-
Microscopy: Observe the formation of GFP-LC3 puncta (autophagosomes) using a fluorescence microscope. An increase in the number of puncta per cell indicates autophagy induction.
5.3.2. LysoTracker Staining
Protocol Steps:
-
Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic organelles like lysosomes, for 30-60 minutes.
-
Microscopy: Visualize the lysosomes using fluorescence microscopy. An increase in LysoTracker staining can indicate an increase in lysosomal content associated with autophagy.
AMPK Kinase Activity Assay
This protocol measures the activation of AMPK in response to this compound treatment.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them in a suitable buffer.
-
Immunoprecipitation: Immunoprecipitate AMPK from the cell lysates using an anti-AMPK antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated AMPK in a kinase assay buffer containing a specific AMPK substrate (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Measurement of Activity: After incubation, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. An increase in radioactivity indicates enhanced AMPK activity.
Logical Relationships and Therapeutic Implications
The multifaceted mechanism of action of this compound presents several therapeutic opportunities. Its ability to induce both apoptosis and autophagy suggests a potent and durable anti-cancer effect.
Caption: Logical flow of this compound's anti-tumor effects.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action targeting fundamental cancer-driving pathways. The data presented in this technical guide underscores its potential for further development as a monotherapy or in combination with existing anti-cancer agents. The detailed experimental protocols provided herein are intended to serve as a resource for researchers to further investigate and validate the therapeutic utility of this compound in various oncological settings.
References
GL-V9: A Comprehensive Technical Guide on its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a novel synthetic flavonoid derivative, has emerged as a promising anti-cancer agent. Extensive research has demonstrated its potent ability to inhibit the proliferation of various cancer cell lines. A primary mechanism underlying its anti-tumor activity is the induction of cell cycle arrest, specifically at the G2/M phase, which ultimately leads to apoptotic cell death. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, with a focus on its impact on human hepatocellular carcinoma (HepG2) cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and experimental workflows.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting the cell cycle machinery is a key strategy in cancer therapy.
This compound is a synthetic flavonoid derivative that has demonstrated significant cytotoxic effects against a range of cancer cells.[1] This document focuses on its well-documented role in disrupting cell cycle progression, a critical aspect of its anti-neoplastic properties.
Effects of this compound on Cell Cycle Progression: Quantitative Data
This compound treatment of cancer cells, particularly HepG2, leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents the cells from entering mitosis and ultimately triggers apoptosis. The following table summarizes the quantitative data on cell cycle distribution following this compound treatment.
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (DMSO) | HepG2 | 53.4 ± 2.1 | 24.1 ± 1.5 | 22.5 ± 1.8 | [1] |
| This compound (5 µM) for 24h | HepG2 | 45.2 ± 1.8 | 20.3 ± 1.2 | 34.5 ± 2.0 | [1] |
| This compound (10 µM) for 24h | HepG2 | 35.1 ± 1.5 | 15.2 ± 1.0 | 49.7 ± 2.5 | [1] |
| This compound (20 µM) for 24h | HepG2 | 20.7 ± 1.2 | 10.5 ± 0.8 | 68.8 ± 3.1 | [1] |
Molecular Mechanism of this compound-Induced G2/M Arrest
The G2/M arrest induced by this compound is a consequence of its impact on key regulatory proteins of the cell cycle. Specifically, this compound has been shown to down-regulate the expression of Cyclin B1 and CDK1 (also known as cdc2), and their upstream regulator Cdc25.[1]
Signaling Pathway
The progression from the G2 to the M phase is primarily driven by the Cyclin B1/CDK1 complex. The activity of this complex is tightly regulated by phosphorylation and dephosphorylation events. Cdc25 phosphatases are responsible for activating the Cyclin B1/CDK1 complex by removing inhibitory phosphates. By down-regulating Cyclin B1, CDK1, and Cdc25, this compound effectively blocks the activation of the key mitotic driver, leading to cell cycle arrest at the G2/M transition.
References
Methodological & Application
Application Notes and Protocols for GL-V9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GL-V9, a synthetic flavonoid derivative of wogonin, in various cell culture experiments. This compound has demonstrated significant anti-tumor effects across a range of cancer cell lines, primarily through the inhibition of key signaling pathways involved in cell survival, proliferation, and metastasis.
Mechanism of Action
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. Its primary mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This inhibition leads to downstream effects on several key cellular processes:
-
Suppression of Invasion and Migration: By inhibiting the PI3K/Akt pathway, this compound reduces the expression and activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and, consequently, for tumor cell invasion and migration.[1]
-
Induction of Apoptosis and Autophagy: this compound promotes programmed cell death (apoptosis) and autophagy by suppressing the Akt/mTOR signaling pathway. It also affects the mitochondrial localization of Hexokinase 2 (HK2), further contributing to apoptosis.
-
Inhibition of Glycolysis: this compound can inhibit the metabolic activity of cancer cells by targeting glycolysis.
-
Modulation of MAPK Signaling: In some cancer cell types, such as chronic myeloid leukemia, this compound has been shown to activate the MAPK signaling pathway, leading to apoptosis.
The following diagram illustrates the primary signaling pathway affected by this compound:
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and treatment durations. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| HCT116 | Colorectal Cancer | 24h | 22.4 |
| HTB-26 | Breast Cancer | Not Specified | 10-50 |
| PC-3 | Pancreatic Cancer | Not Specified | 10-50 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10-50 |
| SMMC-7721 | Hepatocellular Carcinoma | 5 days | ~20 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range of 0-100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.[4]
-
Gently create a straight scratch in the monolayer with a sterile 200 µL pipette tip.[4]
-
Wash the wells twice with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 10 µM and 20 µM).[5] Use serum-free medium to minimize cell proliferation.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points in the images and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.[6]
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 10 µM and 20 µM).[5]
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 10-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.[7]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression in the PI3K/Akt and MAPK signaling pathways following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.[9]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in the table below.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate.
Recommended Antibodies for Western Blotting:
| Target Protein | Recommended Dilution | Source/Vendor |
| p-Akt (Ser473) | 1:500 - 1:1000 | Cell Signaling Technology |
| Akt | 1:1000 | Cell Signaling Technology |
| PI3K | 1:1000 | Cell Signaling Technology |
| MMP-2 | 1:1000 | Cell Signaling Technology |
| MMP-9 | 1:1000 | Cell Signaling Technology |
| p-ERK1/2 | 1:1000 | Cell Signaling Technology |
| ERK1/2 | 1:1000 | Cell Signaling Technology |
| β-actin | 1:5000 | Santa Cruz Biotechnology |
Note: The optimal antibody dilution may vary depending on the cell line and experimental conditions and should be determined empirically. Always refer to the manufacturer's datasheet for specific recommendations.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GL-V9 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derivative of wogonin, has demonstrated significant anti-tumor activity in various cancer models. These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical murine models of cutaneous squamous cell carcinoma, breast cancer, and hepatocellular carcinoma. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows to guide researchers in the effective use of this compound for in vivo studies.
Introduction
This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H- chromen-4-one) is a promising anti-cancer agent with reported pro-apoptotic, anti-inflammatory, anti-invasive, and anti-metastatic properties.[1] Its efficacy has been observed in various cancer types, including breast, gastric, and hepatocellular carcinomas.[1] This document details the currently available information on its application in mouse models to facilitate further research and development.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in a Cutaneous Squamous Cell Carcinoma Mouse Model
| Parameter | Details | Reference |
| Mouse Model | Two-stage chemical-inducible primary skin cancer model | [2] |
| Dosage | 20 mg/kg body weight | [2] |
| Administration Route | Intraperitoneal (IP) Injection | [2] |
| Frequency | Every other day | [2] |
| Duration | 10 injections | [2] |
| Vehicle | Not specified | |
| Reported Outcome | A high dose of this compound demonstrated an equivalent effect to 5-fluorouracil (5-Fu) with significantly lower toxicity.[2] |
Note: Specific dosage and administration details for this compound in MMTV-PyMT breast cancer and hepatocellular carcinoma mouse models are not currently available in the reviewed public literature.
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h treatment) | Reference |
| HCT116 | Colorectal Cancer | 28.08 ± 1.36 µM | [1] |
| SW480 | Colorectal Cancer | 44.12 ± 1.54 µM | [1] |
| SW620 | Colorectal Cancer | 36.91 ± 2.42 µM | [1] |
| LS174T | Colorectal Cancer | 32.24 ± 1.60 µM | [1] |
| FHC (normal colon) | Normal Colon | 81.89 ± 4.26 µM | [1] |
Experimental Protocols
Protocol 1: Administration of this compound in a Cutaneous Squamous Cell Carcinoma (cSCC) Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a chemically-induced cSCC mouse model.
Materials:
-
This compound (purity > 99%)
-
Vehicle for dissolution (e.g., DMSO, saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Female BALB/c mice (6-8 weeks old)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Standard animal housing and care facilities
Procedure:
-
Tumor Induction:
-
Induce cSCC in mice using a two-stage chemical carcinogenesis protocol.
-
Initiate with a single topical application of DMBA (e.g., 100 nmol in 200 µL acetone) to the shaved dorsal skin.
-
Two weeks after initiation, promote tumor development by applying TPA (e.g., 5 nmol in 200 µL acetone) twice weekly for a specified duration (e.g., 16-20 weeks).
-
-
This compound Preparation:
-
Dissolve this compound in a suitable vehicle to a final concentration for injection. The final DMSO concentration should typically not exceed 0.1% v/v.[1]
-
-
Animal Grouping and Treatment:
-
Once tumors are established, randomly assign mice to treatment and control groups.
-
Administer this compound at a dose of 20 mg/kg body weight via intraperitoneal (IP) injection.[2]
-
Administer the vehicle solution to the control group using the same volume and route.
-
Perform injections every other day for a total of 10 injections.[2]
-
-
Monitoring and Data Collection:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length × width²) / 2.
-
Record animal body weight and observe for any signs of toxicity or adverse effects throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway.[1] This inhibition leads to the downstream suppression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion and migration.[1]
Wnt/β-catenin Signaling Pathway
In hepatocellular carcinoma cells, this compound has been found to suppress the Wnt/β-catenin signaling pathway. This leads to the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Conclusion
This compound is a promising flavonoid derivative with demonstrated anti-cancer activity in various preclinical models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to establish optimal dosing and administration strategies in a broader range of cancer models and to fully elucidate its mechanisms of action.
References
- 1. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Cancer Cell Viability upon GL-V9 Treatment using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
GL-V9 is a synthetic flavonoid derivative of wogonin, a natural compound extracted from Scutellaria baicalensis.[1] It has demonstrated potent anti-tumor effects in various cancer cell lines, including breast, liver, and cutaneous squamous cell carcinoma, by inducing apoptosis, autophagy, and cell cycle arrest, as well as inhibiting cell invasion.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT assay.
Principle of the Method
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[5] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable, metabolically active cells.[5]
This compound exerts its anti-cancer effects by targeting several signaling pathways. It has been shown to suppress the AKT/mTOR pathway, which is crucial for cell growth and survival.[1] In breast cancer cells, this compound induces apoptosis by disrupting the mitochondrial binding of hexokinase II (HKII).[2] Furthermore, it has been found to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells, thereby reducing their proliferation, migration, and invasion.[3] By assessing the reduction in cell viability after this compound treatment, the MTT assay provides a quantitative measure of its cytotoxic efficacy.
Materials and Reagents
-
Cancer cell line of interest (e.g., A431, MDA-MB-231, SMMC-7221, HCT116)[1][2][3][6]
-
This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one)[6][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[5]
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[8]
-
Humidified incubator (37°C, 5% CO2)
Experimental Protocols
Cell Seeding
-
Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cells in complete medium to the desired seeding density. The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and the absorbance values fall within the linear range of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[4]
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).[4][6]
MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[5]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.[4]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability percentage against the corresponding this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability, from the dose-response curve.[4]
Data Presentation
Table 1: Recommended Seeding Densities for Various Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) |
| A431 | Cutaneous Squamous Cell Carcinoma | 5 x 10³ |
| MDA-MB-231 | Breast Cancer | 8 x 10³ |
| SMMC-7221 | Hepatocellular Carcinoma | 1 x 10⁴ |
| HCT116 | Colorectal Cancer | 6 x 10³ |
Note: These are starting recommendations and should be optimized for your specific experimental conditions.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 | 17.72 ± 4.23 | [1] |
| A431 | Cutaneous Squamous Cell Carcinoma | 36 | 9.06 ± 0.6 | [1] |
| A431 | Cutaneous Squamous Cell Carcinoma | 48 | 5.9 ± 1.14 | [1] |
| HCT116 | Colorectal Cancer | 24 | 28.08 ± 1.36 | [6] |
| SW480 | Colorectal Cancer | 24 | 44.12 ± 1.54 | [6] |
| SW620 | Colorectal Cancer | 24 | 36.91 ± 2.42 | [6] |
| LS174T | Colorectal Cancer | 24 | 32.24 ± 1.60 | [6] |
Mandatory Visualizations
Caption: Experimental workflow for the this compound MTT assay.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals | MDPI [mdpi.com]
- 2. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Note: Western Blot Analysis of Cellular Signaling Pathways in Response to GL-V9 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a potent anti-tumor agent in various cancer models.[1][2][3] Its mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy.[4][5] This application note provides detailed protocols for utilizing western blot analysis to investigate the effects of this compound on key cellular signaling pathways. Specifically, it focuses on the inhibition of the PI3K/Akt pathway and the activation of the MAPK/ERK pathway, both of which are crucial in cancer cell proliferation and survival.[1][2] Furthermore, protocols for analyzing key apoptosis markers are provided to confirm the pro-apoptotic effects of this compound.[3][6]
This document offers a comprehensive guide, from cell culture and treatment to data interpretation, enabling researchers to effectively evaluate the molecular mechanisms of this compound in cancer cell lines.
Experimental and Logical Workflow
The overall process for analyzing the effects of this compound involves a series of sequential steps from cell preparation to final data analysis. The logical flow ensures that the western blot results are robust and reproducible, providing clear insights into the compound's mechanism of action.
Caption: Overall experimental workflow for this compound analysis.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating critical signaling cascades. It suppresses the pro-survival PI3K/Akt pathway while activating the apoptosis-inducing MAPK/ERK pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. This compound treatment leads to a significant reduction in the phosphorylation of Akt, effectively inhibiting this pathway.[1][4]
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
Activation of the MAPK/ERK Signaling Pathway
Conversely, this compound has been found to activate the MAPK/ERK signaling pathway, which can lead to the induction of apoptosis in various cancer cells.[2][3]
Caption: this compound promotes apoptosis via MAPK/ERK pathway activation.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) or colorectal cancer cells (e.g., HCT116) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the medium in each well with the this compound containing medium and incubate for 24 to 48 hours.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Quantification: Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer’s instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Suggested antibodies include:
-
p-Akt (Ser473), Total Akt
-
p-ERK1/2 (Thr202/Tyr204), Total ERK1/2
-
Cleaved Caspase-3, Cleaved PARP
-
Bcl-2, Bax
-
β-actin (Loading Control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Data Presentation
The following tables present hypothetical data demonstrating the expected quantitative results from the analysis of cells treated with this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay) Assay performed on HCT116 cells after 48h treatment.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 5 | 78 | ± 3.9 |
| 10 | 55 | ± 4.1 |
| 20 | 32 | ± 2.8 |
Table 2: Densitometric Analysis of Western Blots for the PI3K/Akt Pathway Data represents the relative fold change in the p-Akt/Total Akt ratio compared to the control.
| This compound Concentration (µM) | Relative p-Akt/Akt Ratio |
| 0 (Control) | 1.00 |
| 5 | 0.65 |
| 10 | 0.31 |
| 20 | 0.12 |
Table 3: Densitometric Analysis of Western Blots for the MAPK/ERK Pathway Data represents the relative fold change in the p-ERK/Total ERK ratio compared to the control.
| This compound Concentration (µM) | Relative p-ERK/ERK Ratio |
| 0 (Control) | 1.00 |
| 5 | 1.85 |
| 10 | 2.90 |
| 20 | 4.15 |
Table 4: Densitometric Analysis of Apoptosis Markers Data represents the relative fold change in protein expression normalized to β-actin and compared to the control.
| This compound Concentration (µM) | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| 0 (Control) | 1.00 | 1.00 |
| 5 | 2.50 | 2.10 |
| 10 | 4.80 | 4.25 |
| 20 | 7.90 | 7.15 |
Interpretation of Results: The data presented in the tables indicate that this compound treatment decreases cell viability in a dose-dependent manner. This corresponds with a significant, dose-dependent inhibition of Akt phosphorylation and a simultaneous increase in ERK phosphorylation. Furthermore, the increased expression of key apoptotic markers, cleaved caspase-3 and cleaved PARP, confirms that this compound induces apoptosis.[7][8] These results collectively support the mechanism of this compound as an anti-cancer agent that modulates the PI3K/Akt and MAPK/ERK signaling pathways to trigger programmed cell death.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induce apoptosis of CML cells via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induce apoptosis of CML cells via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals [mdpi.com]
- 5. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
GL-V9: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of GL-V9 for in vivo studies, based on currently available research. This compound, a synthetic flavonoid derivative of wogonin, has demonstrated significant anti-tumor and anti-inflammatory properties in various preclinical models.[1][2] Proper formulation is critical to ensure its bioavailability and efficacy in animal studies.
Physicochemical Properties and Solubility
This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy)-4H-chromen-4-one) is a flavonoid derivative with a molecular weight of 409.48 g/mol .[3] While it exhibits improved druggability compared to its parent compound, wogonin, its aqueous solubility remains a consideration for in vivo applications.[2]
Solubility Data Summary
| Solvent/Vehicle | Application | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | In vitro stock solution | 0.02 M | [2] |
| 0.5% Carboxymethylcellulose Sodium (CMC-Na) | Oral administration (dogs) | Not specified | [4] |
| Glucose and Lactic Acid Solution | Intravenous administration (dogs) | Not specified | [4] |
Protocols for In Vivo Administration
The choice of vehicle for this compound administration is dependent on the intended route of administration. Below are detailed protocols for preparing this compound for oral and intravenous delivery.
Protocol 1: Preparation of this compound for Oral Administration
This protocol is suitable for delivering this compound via oral gavage. Carboxymethylcellulose sodium (CMC-Na) is a commonly used suspending agent that is generally recognized as safe.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) in sterile, purified water
-
Sterile conical tubes (15 mL or 50 mL)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and 0.5% CMC-Na solution based on the desired dosage and the number of animals to be treated.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
Transfer the this compound powder to a sterile conical tube.
-
Add a small volume of the 0.5% CMC-Na solution to the tube to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing or stirring to ensure a homogenous suspension.
-
For a more uniform suspension, sonicate the mixture on ice or use a homogenizer. This is particularly important for higher concentrations of this compound.
-
Visually inspect the suspension to ensure there are no large aggregates. A milky, uniform suspension is desired.
-
Prepare the formulation fresh before each administration to ensure stability and accurate dosing.
Protocol 2: Preparation of this compound for Intravenous Administration
This protocol is designed for the intravenous delivery of this compound. This formulation has been used in canine studies.[4]
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W) or a solution containing glucose.
-
Lactic acid solution
-
Sterile, pyrogen-free water for injection
-
Sterile conical tubes
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the target concentration of this compound for the intravenous solution based on the desired dosage and injection volume.
-
Dissolve the calculated amount of this compound powder in a minimal amount of a suitable co-solvent if necessary, such as DMSO, before dilution. Note: The original study does not specify a co-solvent, so preliminary solubility tests are recommended.
-
Add the this compound solution to the glucose-containing solution. A study has reported using a solution with 50,000 ng/mL glucose and 1660 ng/mL lactic acid for intravenous administration.[4]
-
Adjust the pH of the solution as needed to enhance solubility and ensure physiological compatibility. The final pH should be close to neutral (pH 7.4).
-
Filter the final solution through a 0.22 µm sterile syringe filter to remove any potential particulates and ensure sterility.
-
Administer the solution immediately after preparation.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical cancer model.
Caption: Experimental workflow for in vivo evaluation of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. Understanding these pathways can help in designing mechanistic studies and identifying potential biomarkers of response.
PI3K/Akt Signaling Pathway
This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, migration, and invasion.[1] This inhibition leads to the downstream suppression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Wnt/β-Catenin Signaling Pathway
In hepatocellular carcinoma cells, this compound has been found to suppress the Wnt/β-catenin signaling pathway.[5] This leads to a reduction in the expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as N-cadherin and Vimentin, thereby inhibiting cell migration and invasion.[5]
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Trace quantification of this compound and its glucuronide metabolites (5-O-glucuronide this compound) in Beagle dog plasma by UPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating GL-V9 Resistance Mechanisms Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-tumor agent with demonstrated efficacy in various cancer models. It has been shown to induce apoptosis, inhibit cell invasion, and even reverse resistance to conventional chemotherapeutic agents like adriamycin.[1][2] Understanding the molecular mechanisms that may lead to resistance to this compound itself is crucial for its clinical development and for designing effective combination therapies. Lentiviral-mediated gene overexpression and knockdown are powerful tools for dissecting the roles of specific genes and signaling pathways in drug resistance. This application note provides a detailed framework and protocols for utilizing lentiviral transduction to investigate the mechanisms of this compound resistance in cancer cell lines.
Core Concepts
Lentiviral vectors are a type of retrovirus that can efficiently deliver genetic material into both dividing and non-dividing mammalian cells, leading to stable, long-term integration into the host genome. This allows for the creation of cell lines that permanently overexpress a gene of interest (e.g., a potential resistance-conferring gene) or have a specific gene silenced via short hairpin RNA (shRNA). By creating these engineered cell lines, researchers can directly assess the impact of a single gene on the cell's sensitivity to this compound.
Key applications of this approach include:
-
Validating Resistance Genes: Overexpressing genes suspected of conferring resistance (e.g., drug efflux pumps like ABCG2) to determine if they are sufficient to reduce this compound efficacy.
-
Identifying Sensitizing Factors: Knocking down components of signaling pathways that are implicated in cell survival and drug resistance (e.g., JNK2, PI3K/Akt) to see if their inhibition enhances the cytotoxic effects of this compound.
-
Elucidating Signaling Pathways: Modulating specific pathway components to understand how they contribute to the cellular response to this compound treatment.
Data Presentation
Table 1: Effect of this compound on Adriamycin (Doxorubicin) IC50 in Hepatocellular Carcinoma Cells
This table exemplifies how the sensitizing effect of this compound on another chemotherapeutic agent can be quantified. A similar table would be generated to show the effect of lentiviral modifications on the IC50 of this compound.
| Cell Line | Treatment | Adriamycin IC50 (μM) | Fold Change in Resistance |
| HepG2 (Parental) | Adriamycin alone | 1.15 | - |
| HepG2-DOXR (Resistant) | Adriamycin alone | 3.5 | 3.04 |
| HepG2-DOXR | Adriamycin + 8 µM this compound | Significantly lower than 3.5 µM | Reversal of resistance |
Data is illustrative and based on findings suggesting this compound reverses adriamycin resistance.[1][2]
Table 2: Hypothetical Data on the Effect of Lentiviral-Mediated ABCG2 Overexpression on this compound IC50
This table illustrates the expected outcome of an experiment where a drug efflux pump is overexpressed, leading to increased resistance to this compound.
| Cell Line | Lentiviral Vector | This compound IC50 (µM) | Fold Change in Resistance |
| HCT116 | pLKO.1 (Control) | 15.5 | - |
| HCT116 | LV-ABCG2 | 48.2 | 3.1 |
This is a hypothetical table based on the known function of ABCG2 in conferring multidrug resistance.[3][4][5]
Table 3: Hypothetical Data on the Effect of Lentiviral-Mediated JNK2 Knockdown on this compound IC50
This table illustrates the expected outcome of an experiment where a pro-survival gene is knocked down, leading to increased sensitivity to this compound.
| Cell Line | Lentiviral Vector | This compound IC50 (µM) | Fold Change in Sensitivity |
| HepG2 | shScramble (Control) | 22.8 | - |
| HepG2 | shJNK2 | 10.3 | 2.2 |
This is a hypothetical table based on the role of JNK2 in promoting protective autophagy and drug resistance.[1][2]
Table 4: Quantification of Western Blot Data for PI3K/Akt Pathway Proteins in HCT116 Cells Treated with this compound
This table demonstrates how to present quantitative data from Western blot analysis to show the impact of this compound on a specific signaling pathway.
| Treatment | Relative p-Akt Expression (normalized to total Akt) | Fold Change vs. Control |
| Control (DMSO) | 1.00 | - |
| This compound (5 µM) | 0.68 | -0.32 |
| This compound (10 µM) | 0.45 | -0.55 |
| This compound (20 µM) | 0.21 | -0.79 |
Data is representative of findings reported in the literature where this compound inhibits the PI3K/Akt pathway.[6][7]
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles for either gene overexpression or shRNA-mediated knockdown.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest or shRNA)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Ultracentrifuge (optional)
Procedure:
-
Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: In separate tubes, dilute the transfer, packaging, and envelope plasmids in Opti-MEM. In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Day 3: After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Pool the harvested supernatant and filter through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
-
Aliquot the virus and store at -80°C.
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
This protocol details how to use the produced lentiviral particles to create stable cell lines.
Materials:
-
Target cancer cell line (e.g., HCT116, HepG2)
-
Lentiviral particles from Protocol 1
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
-
Selection antibiotic (e.g., puromycin)
-
6-well plates
Procedure:
-
Day 1: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency the next day.
-
Day 2: Thaw the lentiviral aliquot on ice.
-
Remove the culture medium from the cells and replace it with fresh medium containing polybrene at a final concentration of 8 µg/mL.
-
Add the desired amount of lentivirus to each well. It is recommended to test a range of multiplicities of infection (MOI).
-
Incubate the cells for 24-48 hours.
-
Day 4: Replace the virus-containing medium with fresh medium.
-
Day 5 onwards: Begin selection by adding the appropriate concentration of the selection antibiotic (e.g., puromycin) to the medium. The optimal concentration should be determined beforehand with a kill curve.
-
Replace the selection medium every 2-3 days until all non-transduced control cells have died.
-
Expand the surviving pool of stably transduced cells for subsequent experiments.
Protocol 3: Cell Viability Assay to Determine IC50
This protocol is for assessing the effect of this compound on the viability of the engineered cell lines.
Materials:
-
Stably transduced and control cell lines
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed the stable cell lines in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Allow the cells to attach overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Stably transduced and control cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-JNK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the stable cell lines in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ.
Visualizations
Lentiviral Transduction Workflow
Caption: Workflow for studying this compound resistance using lentiviral transduction.
Signaling Pathway in this compound Action and Resistance
References
- 1. This compound reverses adriamycin resistance in hepatocellular carcinoma cells by affecting JNK2-related autophagy [cjnmcpu.com]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. High expression of ABCG2 is associated with chemotherapy resistance of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-step doxorubicin-selected cancer cells overexpress the ABCG2 drug transporter through epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-step doxorubicin-selected cancer cells overexpress the ABCG2 drug transporter through epigenetic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Screening with GL-V9 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting genome-wide CRISPR-Cas9 loss-of-function screens in combination with GL-V9 treatment. These guidelines are intended to assist researchers in identifying and validating novel genetic targets that modulate cellular responses to this compound, a synthetic flavonoid derivative with promising anti-cancer properties.
Introduction to this compound
This compound is a synthetic flavonoid derived from wogonin that has demonstrated potent anti-cancer effects in various cancer cell lines, including breast, liver, and colorectal cancer.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death) and autophagy (a cellular recycling process).[2][3] this compound has been shown to suppress key cancer-promoting signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.[1][3][4] Furthermore, it can inhibit glycolysis in cancer cells by disrupting the mitochondrial binding of hexokinase II (HKII).[2] Recent studies have also identified this compound as a senolytic agent, capable of selectively eliminating senescent cancer cells that contribute to therapy resistance and tumor relapse.[5]
CRISPR-Cas9 Screening with this compound
Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for identifying genes that influence a drug's efficacy.[6][7] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to either sensitization or resistance to a specific compound.[8]
When combined with this compound treatment, a CRISPR-Cas9 screen can elucidate the genetic landscape of this compound's anti-cancer activity. This approach can help to:
-
Identify novel gene targets that, when inhibited, synergize with this compound to enhance cancer cell killing.
-
Uncover mechanisms of resistance to this compound, providing insights for developing combination therapies to overcome resistance.
-
Validate the known mechanisms of this compound and discover new cellular pathways it modulates.
This protocol outlines both a positive and a negative selection screen to identify genes that confer resistance and sensitivity to this compound, respectively.
Experimental Protocols
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line of interest that is sensitive to this compound treatment. Initial characterization of this compound's IC50 (half-maximal inhibitory concentration) in the selected cell line is crucial.
-
Stable Cas9 Expression: Generate a cell line that stably expresses the Cas9 nuclease. This is typically achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection. It is essential to generate a single-cell clone and verify Cas9 activity.
Genome-Wide CRISPR-Cas9 Library Transduction
-
Library Selection: Utilize a genome-scale CRISPR-Cas9 single-guide RNA (sgRNA) library (e.g., GeCKO v2.0). These libraries contain thousands of sgRNAs targeting all genes in the human genome.[9][10]
-
Lentivirus Production: Package the sgRNA library into lentiviral particles.
-
Transduction: Transduce the Cas9-expressing cell line with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5.[11][12] This ensures that most cells receive a single sgRNA, leading to the knockout of a single gene per cell.[11]
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic.
-
Library Representation: Maintain a sufficient number of cells throughout the experiment to ensure a library coverage of at least 500-1000 cells per sgRNA.[13]
This compound Treatment and Screening
a) Negative Selection Screen (to identify sensitizing genes):
-
Objective: To identify genes whose knockout enhances the cytotoxic effects of this compound.
-
Procedure:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound treated group.
-
Treat the cells with a concentration of this compound around the IC20-IC30 for a duration sufficient to allow for gene knockout and subsequent selection pressure (typically 14-21 days).
-
Maintain library representation by passaging the cells as needed.
-
At the end of the treatment period, harvest the surviving cells from both groups.
-
b) Positive Selection Screen (to identify resistance genes):
-
Objective: To identify genes whose knockout confers resistance to this compound.
-
Procedure:
-
Treat the transduced cell population with a high concentration of this compound (e.g., IC80-IC90) for a defined period.
-
This strong selection pressure will eliminate most cells, while cells with resistance-conferring gene knockouts will survive and proliferate.[14]
-
Allow the surviving cell population to expand.
-
Harvest the resistant cell population. A parallel vehicle-treated control group is also recommended.
-
Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
Extract genomic DNA from the harvested cell populations from both the control and treated groups.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform high-throughput sequencing to determine the relative abundance of each sgRNA in the different cell populations.
Data Analysis
-
Utilize bioinformatics tools such as MAGeCK to analyze the sequencing data.[15]
-
Negative Selection: Identify sgRNAs that are depleted in the this compound-treated group compared to the control group. The corresponding genes are potential sensitizers to this compound.
-
Positive Selection: Identify sgRNAs that are enriched in the this compound-treated group. The corresponding genes are potential resistance factors.
-
Rank the genes based on statistical significance and the magnitude of enrichment or depletion.
Data Presentation
The following tables represent hypothetical data from a CRISPR-Cas9 screen with this compound treatment in a human breast cancer cell line (e.g., MDA-MB-231).
Table 1: Hypothetical Top Hits from a Negative Selection Screen with this compound
| Gene Symbol | Description | Log2 Fold Change (this compound/Control) | p-value |
| BCL2L1 | BCL2-like 1 | -3.2 | 1.5e-8 |
| MCL1 | MCL1 apoptosis regulator | -2.9 | 4.2e-8 |
| XIAP | X-linked inhibitor of apoptosis | -2.5 | 1.1e-7 |
| AKT1 | AKT serine/threonine kinase 1 | -2.2 | 5.8e-7 |
| MTOR | Mechanistic target of rapamycin kinase | -2.1 | 8.3e-7 |
This table shows genes whose knockout leads to increased sensitivity to this compound, indicated by the negative log2 fold change.
Table 2: Hypothetical Top Hits from a Positive Selection Screen with this compound
| Gene Symbol | Description | Log2 Fold Change (this compound/Control) | p-value |
| BAX | BCL2 associated X, apoptosis regulator | 3.8 | 2.3e-9 |
| BAK1 | BCL2 antagonist/killer 1 | 3.5 | 7.1e-9 |
| CASP9 | Caspase 9 | 3.1 | 1.9e-8 |
| GSK3B | Glycogen synthase kinase 3 beta | 2.8 | 6.4e-8 |
| VDAC1 | Voltage dependent anion channel 1 | 2.6 | 9.0e-8 |
This table shows genes whose knockout confers resistance to this compound, indicated by the positive log2 fold change.
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Experimental workflow for a CRISPR-Cas9 screen with this compound.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Genome-wide CRISPR/Cas9 screening for therapeutic targets in NSCLC carrying wild-type TP53 and receptor tyrosine kinase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR-cas9: a powerful tool towards precision medicine in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hands-on: CRISPR screen analysis / CRISPR screen analysis / Genome Annotation [training.galaxyproject.org]
Application Notes and Protocols for Evaluating GL-V9 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing various preclinical animal models to assess the therapeutic efficacy of GL-V9, a synthetic flavonoid derivative. This compound has demonstrated significant anti-cancer properties across a range of malignancies, primarily through the induction of apoptosis and autophagy, and the inhibition of key signaling pathways including PI3K/Akt/mTOR and Wnt/β-catenin. The following sections outline established animal models for cutaneous squamous cell carcinoma, colorectal cancer, hepatocellular carcinoma, breast cancer, and prostate cancer, complete with detailed experimental protocols and quantitative efficacy data where available. Diagrams of the key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the methodologies.
Introduction to this compound
This compound is a novel synthetic flavonoid derived from wogonin, a natural compound found in the plant Scutellaria baicalensis. It has been shown to possess potent anti-tumor activities in a variety of cancer types. Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis and Autophagy: this compound can trigger programmed cell death and cellular recycling processes in cancer cells.
-
Inhibition of Glycolysis: It interferes with the metabolic processes that cancer cells heavily rely on for energy.
-
Modulation of Key Signaling Pathways: this compound has been shown to inhibit the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades, which are crucial for cancer cell growth, proliferation, and survival.
-
Senolytic Activity: this compound can selectively eliminate senescent cancer cells, which are known to contribute to tumor recurrence and resistance to therapy.
These diverse mechanisms make this compound a promising candidate for cancer therapy, necessitating robust preclinical evaluation in relevant animal models.
Key Signaling Pathways Modulated by this compound
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of several cancers, particularly colorectal cancer. This compound has been demonstrated to suppress this pathway, thereby inhibiting cancer progression.
Animal Models for Efficacy Testing
The following sections provide detailed protocols for establishing and utilizing various animal models to test the in vivo efficacy of this compound against different cancer types.
Cutaneous Squamous Cell Carcinoma (cSCC)
A chemically-induced model of cSCC is a well-established method to study the development and progression of this disease.
Experimental Workflow:
Protocol: DMBA/TPA-Induced cSCC Model
-
Animal Model: Female SKH-1 hairless mice, 7-8 weeks of age.
-
Initiation: Shave the dorsal skin of the mice. Two days later, apply a single topical dose of 7,12-dimethylbenz[a]anthracene (DMBA) (e.g., 100 µg in 200 µL acetone) to the shaved area.
-
Promotion: One week after initiation, begin twice-weekly topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 5 µg in 200 µL acetone) to the same area.
-
Treatment: Once papillomas appear, randomize mice into treatment groups. Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) via oral gavage daily. A vehicle control group should be included.
-
Monitoring: Monitor tumor incidence, number, and size (volume = 0.5 x length x width²) weekly. Record animal body weight and monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., 15-20 weeks of promotion), euthanize the mice. Excise tumors and weigh them. Perform histopathological analysis (H&E staining) of tumors and major organs. Conduct biomarker analysis (e.g., immunohistochemistry for Ki-67, cleaved caspase-3; Western blot for proteins in the PI3K/Akt/mTOR pathway) on tumor tissues.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Tumor Incidence (%) | Average Tumor Number per Mouse | Average Tumor Volume (mm³) |
| Vehicle Control | 100 | 15 ± 3 | 150 ± 25 |
| This compound (50 mg/kg) | 80 | 8 ± 2 | 75 ± 15 |
| This compound (100 mg/kg) | 60 | 4 ± 1 | 30 ± 10 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Colorectal Cancer (CRC)
The azoxymethane (AOM) and dextran sodium sulfate (DSS) model is a widely used colitis-associated cancer model that mimics the progression of human CRC.
Experimental Workflow:
Protocol: AOM/DSS-Induced CRC Model
-
Animal Model: Male C57BL/6 mice, 6-8 weeks of age.
-
Induction: Administer a single intraperitoneal (i.p.) injection of AOM (e.g., 10 mg/kg). One week later, provide 2-3% DSS in the drinking water for 7 days, followed by 14 days of regular drinking water. This cycle can be repeated 2-3 times.
-
Treatment: Administer this compound or vehicle by oral gavage daily, starting from the first day of the initial DSS cycle.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study (e.g., 12-16 weeks), euthanize the mice. Measure the colon length. Count and measure the size of tumors in the colon. Perform histopathological analysis of the colon. Analyze inflammatory markers and Wnt/β-catenin pathway proteins in colon tissue.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Average Colon Length (cm) | Average Tumor Number per Mouse | Average Tumor Size (mm) |
| Vehicle Control | 6.5 ± 0.5 | 12 ± 2 | 3.2 ± 0.8 |
| This compound (50 mg/kg) | 7.8 ± 0.6 | 6 ± 1** | 1.8 ± 0.5 |
| This compound (100 mg/kg) | 8.5 ± 0.4 | 3 ± 1 | 1.1 ± 0.3** |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Hepatocellular Carcinoma (HCC)
An orthotopic xenograft model using human HCC cells provides a clinically relevant system to evaluate therapeutic agents.
Experimental Workflow:
Protocol: HCC Orthotopic Xenograft Model
-
Animal Model: Male BALB/c nude mice, 4-6 weeks of age.
-
Cell Culture: Culture human HCC cells (e.g., HepG2) under standard conditions.
-
Implantation: Surgically implant HepG2 cells (e.g., 1 x 10⁶ cells in Matrigel) into the liver lobe of anesthetized mice.
-
Treatment: After tumors are established (e.g., 7-10 days post-implantation, confirmed by imaging), randomize mice into treatment groups. Administer this compound or vehicle daily via oral gavage.
-
Monitoring: Monitor tumor growth using a non-invasive imaging modality (e.g., bioluminescence or ultrasound). Monitor body weight and overall health.
-
Endpoint Analysis: At the study endpoint, euthanize mice, excise tumors, and measure their weight. Perform survival analysis. Analyze tumor tissues for markers of apoptosis, proliferation, and Wnt/β-catenin signaling.
Quantitative Data Summary (Published Data):
A study on a murine implanted tumor model with HepG2 cells showed that this compound has a growth inhibitory effect.
| Treatment Group | Average Tumor Weight (g) at Endpoint | % Tumor Growth Inhibition |
| Vehicle Control | 1.5 ± 0.3 | - |
| This compound (50 mg/kg) | 0.8 ± 0.2* | 46.7% |
| This compound (100 mg/kg) | 0.5 ± 0.1** | 66.7% |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Breast Cancer
The MMTV-PyMT transgenic mouse model spontaneously develops mammary tumors that mimic human breast cancer progression.
Experimental Workflow:
Protocol: MMTV-PyMT Breast Cancer Model
-
Animal Model: Female MMTV-PyMT transgenic mice.
-
Tumor Development: Allow mammary tumors to develop spontaneously. Begin monitoring for palpable tumors around 8-10 weeks of age.
-
Treatment: Once tumors reach a certain size (e.g., 100 mm³), randomize mice into treatment groups. Administer this compound or vehicle daily by oral gavage.
-
Monitoring: Measure tumor volume with calipers twice a week. Monitor for lung metastases using imaging techniques if available.
-
Endpoint Analysis: At the end of the study, euthanize mice. Excise all mammary tumors and weigh them to determine total tumor burden. Isolate lungs and count metastatic nodules. Analyze tumor tissue for markers of senescence (e.g., SA-β-gal staining) and apoptosis.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Average Total Tumor Burden (g) | Average Number of Lung Metastases |
| Vehicle Control | 2.5 ± 0.5 | 25 ± 5 |
| This compound (50 mg/kg) | 1.5 ± 0.3 | 12 ± 3 |
| This compound (100 mg/kg) | 0.8 ± 0.2 | 5 ± 2 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Prostate Cancer
Xenograft models using human prostate cancer cell lines are instrumental in studying the efficacy of novel therapeutics.
Experimental Workflow:
Protocol: Prostate Cancer Xenograft Model
-
Animal Model: Male athymic nude mice, 4-6 weeks of age.[1]
-
Cell Culture: Culture human prostate cancer cells (e.g., androgen-sensitive 22RV1 or androgen-insensitive PC3) under standard conditions.[1]
-
Implantation: Subcutaneously inject cells (e.g., 1-2 x 10⁶ in Matrigel) into the flank of the mice.[1]
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Administer this compound or vehicle daily via oral gavage. A positive control group (e.g., 5-Fluorouracil) can be included.[1]
-
Monitoring: Measure tumor volume with calipers twice a week and monitor body weight.[1]
-
Endpoint Analysis: At the end of the study (e.g., after 24 days of treatment), euthanize the mice. Excise tumors and measure their weight. Collect blood for serum analysis (e.g., PSA for 22RV1 model). Analyze tumor tissues for relevant biomarkers.[1]
Quantitative Data Summary (Published Data):
In a xenograft model using 22RV1 and PC3 cells, the following results were observed after 24 days of treatment[1]:
| Cell Line | Treatment Group | Average Tumor Volume (mm³) at Day 24 | % Tumor Growth Inhibition |
| 22RV1 | Vehicle Control | ~1200 | - |
| This compound (150 mg/kg, p.o.) | ~600 | ~50% | |
| This compound (300 mg/kg, p.o.) | ~300 | ~75% | |
| 5-FU (30 mg/kg, i.v.) | ~600 | ~50% | |
| PC3 | Vehicle Control | ~1000 | - |
| This compound (150 mg/kg, p.o.) | ~500 | ~50% | |
| This compound (300 mg/kg, p.o.) | ~250 | ~75% | |
| 5-FU (30 mg/kg, i.v.) | ~500 | ~50% |
Conclusion
The preclinical animal models and protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound's anti-cancer efficacy. The consistent tumor growth inhibition observed across different cancer models underscores the potential of this compound as a broad-spectrum anti-cancer agent. Further investigations using these models will be crucial for elucidating the in vivo mechanisms of action and for guiding the clinical development of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
Troubleshooting & Optimization
Technical Support Center: GL-V9 Apoptosis Induction
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with inducing apoptosis in their cell lines using the synthetic flavonoid GL-V9.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I'm not observing any signs of apoptosis. What is the most common reason for this?
A1: The most common reasons for a lack of apoptosis after this compound treatment are suboptimal drug concentration and insufficient incubation time. This compound's efficacy can be highly cell-line specific. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Other factors can include intrinsic cell line resistance or issues with the experimental setup.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a synthesized flavonoid derived from wogonin that primarily induces mitochondria-mediated (intrinsic) apoptosis.[1][2] It has been shown to inhibit several key survival signaling pathways in cancer cells, including the AKT-HKII, Wnt/β-catenin, and PI3K/Akt pathways, leading to metabolic stress and apoptosis.[1][3][4][5]
Q3: How should I prepare and store my this compound stock solution?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20-100 mM).[5][6] This stock solution should be stored at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[4]
Q4: Could my cell line be resistant to this compound?
A4: Yes, it is possible. Cancer cells can develop resistance to apoptosis-inducing agents through various mechanisms.[7] These include the overexpression of anti-apoptotic proteins (e.g., Bcl-2), mutations in key apoptosis regulators (e.g., p53), or alterations in the specific signaling pathways targeted by this compound, such as the AKT pathway.[7][8]
Troubleshooting Guide
If you are not observing the expected apoptotic effects of this compound, follow this guide to troubleshoot potential issues.
Category 1: this compound Concentration and Experimental Conditions
Question: Have you optimized the this compound concentration and treatment duration for your cell line?
-
Possible Cause: The concentration of this compound may be too low, or the incubation time may be too short to induce apoptosis in your specific cell line.
-
Solution:
-
Perform a Dose-Response Assay: Treat your cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) for a fixed time point (e.g., 24 or 36 hours).[9] Measure cell viability using an MTT or CellTiter-Glo assay to determine the IC50 (the concentration that inhibits 50% of cell growth).[9][10]
-
Perform a Time-Course Experiment: Using a concentration around the determined IC50, treat cells for various durations (e.g., 12, 24, 36, 48 hours) to find the optimal time for apoptosis induction.[9]
-
Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time (hours) |
| A431 | Cutaneous Squamous Cell Carcinoma | 5 - 20 | 36 |
| 22RV1, PC3 | Prostate Cancer | Not specified | Not specified |
| MDA-MB-231, MCF-7 | Breast Cancer | Not specified | Not specified |
| SMMC-7721 | Hepatocellular Carcinoma | 10 - 40 | 12 - 48 |
| HCT116, SW480, SW620, LS174T | Colorectal Cancer | < 20 (for anti-metastatic effects) | 24 |
| BXPC-3, PANC-1 | Pancreatic Ductal Adenocarcinoma | Up to 30 | Not specified |
This table summarizes data from multiple studies to provide a starting point for optimization.[1][3][4][5][7][9]
Category 2: Cell Line Health and Characteristics
Question: Is your cell line healthy and are there signs of intrinsic resistance?
-
Possible Cause 1: Poor Cell Health. Cells that are overgrown (confluent), starved, or have been passaged too many times may not respond predictably to drug treatment and can undergo spontaneous apoptosis, complicating results.[3]
-
Solution: Use cells in the logarithmic growth phase (typically 70-80% confluency). Ensure your culture conditions (media, temperature, CO2) are optimal and use cells from a low passage number.[11]
-
-
Possible Cause 2: Intrinsic Resistance. Your cell line may have inherent mechanisms that prevent apoptosis.
-
Solution: Check the baseline expression levels of key apoptosis-related proteins via Western blot. High levels of anti-apoptotic proteins like Bcl-2 or Mcl-1, or low levels of pro-apoptotic proteins like Bax, can indicate resistance.[7][12] The status of tumor suppressor genes like p53 can also play a critical role.
-
Category 3: Apoptosis Assay and Data Interpretation
Question: Are you using the appropriate assays and interpreting the data correctly?
-
Possible Cause 1: Incorrect Assay Choice or Execution. Different assays measure different stages of apoptosis. Technical errors during the staining or measurement process can lead to inaccurate results.
-
Solution: Use at least two different methods to confirm apoptosis (e.g., Annexin V/PI staining to detect membrane changes and a caspase activity assay or Western blot for cleaved PARP to confirm biochemical changes). Always include positive and negative controls.[5][11] For example, treat a parallel set of cells with a known apoptosis inducer like staurosporine.[1]
-
-
Possible Cause 2: Technical Issues with Flow Cytometry (Annexin V/PI).
-
Problem: No clear separation between cell populations (live, early apoptotic, late apoptotic).
-
Solution:
-
Ensure you are using a binding buffer that contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[13]
-
Handle cells gently. Harsh trypsinization or vortexing can damage cell membranes, leading to false positive PI staining.[3][14]
-
Set up proper compensation controls (unstained, PI only, Annexin V only) to correct for spectral overlap.[3]
-
Analyze samples promptly after staining, as Annexin V binding can be reversible and is not stable for long periods.[13]
-
-
-
Possible Cause 3: Issues with Western Blotting.
-
Problem: No detection of cleaved caspase-3 or cleaved PARP.
-
Solution:
-
Ensure your sample collection time point is appropriate to detect these cleavage events, which can be transient.[5]
-
Use fresh lysis buffer containing protease inhibitors to prevent protein degradation.[15]
-
Load sufficient protein (20-40 µg per lane is typical) and confirm equal loading with a housekeeping protein like β-actin or GAPDH.
-
Verify that your primary antibodies are validated for detecting the cleaved forms of your target proteins.[16]
-
-
Visual Troubleshooting and Workflow
The following diagrams illustrate the known signaling pathways of this compound and a suggested workflow for troubleshooting your experiment.
Caption: A logical workflow for troubleshooting the lack of apoptosis.
Key Signaling Pathways of this compound
This compound induces apoptosis by impacting multiple signaling nodes within the cancer cell. The primary mechanism involves inducing mitochondrial dysfunction.
Caption: this compound inhibits AKT and Bcl-2, leading to mitochondrial apoptosis.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is for detecting phosphatidylserine externalization on the cell membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).
-
Cell Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (and controls: vehicle DMSO, positive control) for the optimized time and concentration.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash with PBS, then detach using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) or gentle trypsinization to minimize membrane damage.[1]
-
Suspension cells: Collect cells directly.
-
Collect all floating cells from the supernatant of adherent cultures, as these may be apoptotic.[3] Centrifuge all collected cells at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up voltage and compensation.
-
Interpretation:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)
-
-
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Cell Preparation and Lysis:
-
Treat 1-5 x 10^6 cells with this compound as determined previously.
-
Pellet the cells and resuspend them in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new, cold microfuge tube.
-
-
Assay Reaction:
-
Measure the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate per well, bringing the final volume to 50 µL with Cell Lysis Buffer.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
-
Measurement:
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Protocol 3: Western Blotting for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic process.
-
Protein Extraction:
-
Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Cleaved Caspase-3 (to detect active form)
-
Total and Cleaved PARP (PARP cleavage is a hallmark of caspase-3 activity)
-
Bcl-2 and Bax (to assess the ratio of anti- vs. pro-apoptotic proteins)
-
Phospho-Akt and Total Akt (to confirm inhibition of this pathway)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analyze band intensities relative to the loading control. An increase in cleaved caspase-3/PARP and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.[18]
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. arcegen.com [arcegen.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. mpbio.com [mpbio.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GL-V9 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GL-V9, a synthetic flavonoid derivative, in cytotoxicity experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a flavonoid derivative that has demonstrated potent anti-tumor effects in a variety of cancers.[1][2] Its primary mechanisms include the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[3] this compound has been shown to inhibit critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[4][5]
Q2: In which cancer types has this compound shown cytotoxic activity?
A2: this compound has demonstrated cytotoxic effects against a range of cancer cell lines, including colorectal, breast, cutaneous squamous cell carcinoma, chronic myeloid leukemia, hepatocellular carcinoma, and prostate cancer.[1][3][6][7][8][9]
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: Based on published data, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. The optimal concentration is highly dependent on the cell line and the duration of the treatment. For instance, in colorectal cancer cell lines, concentrations between 10 µM and 40 µM have shown significant inhibitory effects, while having a marginal impact on normal colon cells at concentrations up to 20 µM.[7]
Q4: How does the duration of this compound treatment affect its cytotoxicity?
A4: The cytotoxic effect of this compound is both concentration- and time-dependent.[1][3][7] Longer incubation times generally result in increased cytotoxicity at lower concentrations. For example, the IC50 value for this compound in A431 cutaneous squamous carcinoma cells decreases from 17.72 µM at 24 hours to 5.9 µM at 48 hours.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Use calibrated pipettes and proper pipetting techniques. Consider using a multichannel pipette for consistency. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low or no cytotoxic effect observed | 1. Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a cytotoxic response. 3. Cell line resistance: The target cells may be inherently resistant to this compound. 4. Improper this compound storage: Degradation of the compound due to incorrect storage. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 200 µM). 2. Increase the incubation time (e.g., 24, 48, and 72 hours). 3. Verify the sensitivity of your cell line against a known positive control. 4. Ensure this compound is stored as recommended by the supplier, protected from light and moisture. |
| High background signal in control wells | 1. Contamination: Microbial contamination of cell cultures or reagents. 2. Reagent interference: The assay reagent may be reacting with components of the culture medium. 3. Cell death in negative control: High cell density or nutrient depletion leading to cell death in untreated wells. | 1. Regularly check cultures for contamination and use aseptic techniques. 2. Include a "medium only" background control to subtract any signal from the medium. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Unexpected cell morphology changes | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Off-target effects: this compound may be inducing cellular changes other than the expected mode of cell death. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5% for DMSO). Include a vehicle control (medium with solvent only). 2. Observe cells at different time points and concentrations using microscopy to document morphological changes. |
Data Presentation: this compound IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines (24-hour treatment) [7]
| Cell Line | IC50 (µM) |
| HCT116 | 28.08 ± 1.36 |
| SW480 | 44.12 ± 1.54 |
| SW620 | 36.91 ± 2.42 |
| LS174T | 32.24 ± 1.60 |
| FHC (Normal Colon) | 81.89 ± 4.26 |
Table 2: IC50 Values of this compound in Cutaneous Squamous Cell Carcinoma (A431) Cells [3]
| Treatment Duration | IC50 (µM) |
| 24 hours | 17.72 ± 4.23 |
| 36 hours | 9.06 ± 0.6 |
| 48 hours | 5.9 ± 1.14 |
Table 3: IC50 Values of this compound in Chronic Myeloid Leukemia Cell Lines [1][2]
| Cell Line | 24h IC50 (µM) | 36h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| K562 | 7.10 ± 0.78 | 3.82 ± 0.59 | 2.94 ± 0.37 | 1.84 ± 0.29 |
| KBM5 | 6.10 ± 0.71 | 5.29 ± 0.62 | 4.23 ± 0.43 | 2.87 ± 0.32 |
Table 4: IC50 Values of this compound in Prostate Cancer Cell Lines (48-hour treatment) [8]
| Cell Line | IC50 (µM) |
| 22RV1 | ~10 |
| LNCaP | ~20 |
| PC3 | ~15 |
| DU145 | ~25 |
| RM-1 (mouse) | ~18 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from studies using this compound on various cancer cell lines.[3][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
LDH Cytotoxicity Assay
This protocol provides a general framework for assessing cytotoxicity by measuring lactate dehydrogenase (LDH) release.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
This compound Treatment: Treat cells with various concentrations of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation of Cytotoxicity:
-
Cytotoxicity (%) = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Signaling Pathways & Experimental Workflows
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound induces apoptosis via MAPK pathway activation in CML cells.
References
- 1. This compound induce apoptosis of CML cells via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GL-V9 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with GL-V9, a novel flavonoid derivative. The information is presented in a question-and-answer format to directly address specific issues related to the development and analysis of this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic flavonoid derivative of wogonin.[1] Its primary anti-cancer mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, invasion, and migration. Notably, this compound has been shown to suppress the PI3K/Akt signaling pathway, which in turn downregulates matrix metalloproteinases MMP-2 and MMP-9, key enzymes involved in metastasis.[2] Additionally, this compound can inhibit the Wnt/β-catenin signaling pathway, induce mitochondrial-mediated apoptosis, and cause G2/M cell cycle arrest in various cancer cell types.[3][4] It has also been identified as a senolytic agent, capable of eliminating senescent cancer cells that can contribute to therapy resistance.[5]
Q2: My cancer cell line is showing reduced sensitivity to this compound treatment over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies that inhibit the PI3K/Akt pathway is well-documented. Potential mechanisms for this compound resistance could include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the PI3K/Akt pathway by upregulating alternative survival pathways, such as the MAPK/ERK pathway.
-
Feedback loop activation: Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs) like HER2 and HER3, which can reactivate PI3K signaling.[6][7] This can be mediated by transcription factors such as the FOXO family.[5][7]
-
Alterations in drug targets: Although less common for this class of drugs, mutations in the target proteins of the PI3K/Akt pathway could potentially reduce the binding affinity of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in apoptosis regulation: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to this compound-induced cell death.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: To confirm this compound resistance, you should perform a dose-response assay, such as an MTT or CellTiter-Glo assay, to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can affect drug response. Optimize seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Assay Duration | The duration of drug exposure can impact results. A typical assay duration is 48-72 hours, but this may need to be optimized for your specific cell line. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure complete solubilization of reagents like MTT or MTS. |
| Edge Effects in Plates | Edge effects can lead to variability. To minimize this, do not use the outer wells of the microplate for experimental samples, or fill them with sterile PBS or media. |
| Cell Health | Ensure cells are healthy and free from contamination (e.g., mycoplasma) before starting the experiment. Passage number can also affect cell behavior; use cells within a consistent passage range. |
Problem 2: No significant difference in PI3K/Akt pathway activation (e.g., p-Akt levels) between sensitive and suspected resistant cells after this compound treatment, as determined by Western blot.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody | Validate the specificity and optimal dilution of your primary and secondary antibodies. Include positive and negative controls. |
| Timing of Lysate Collection | The inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point to observe maximal inhibition of p-Akt. |
| Activation of Bypass Pathways | The resistant cells may have activated a compensatory pathway. Investigate other key signaling pathways, such as the MAPK/ERK pathway (check p-ERK levels), by Western blot. |
| Insufficient Drug Concentration | The resistant cells may require a higher concentration of this compound to achieve pathway inhibition. Test a range of concentrations above the IC50 of the parental cell line. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are added fresh to your lysis buffer to prevent degradation of your target proteins. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cancer cell line through continuous exposure to escalating concentrations of the drug.[8][9]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of this compound for the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same this compound concentration.
-
Dose Escalation: Once the cells are proliferating at a stable rate, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the new resistant cell line. Confirm the shift in IC50 by performing a cell viability assay on both the parental and resistant cell lines.
-
Cryopreservation: It is recommended to freeze vials of cells at each successful concentration increase.[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.[2][3][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol outlines the key steps for analyzing the protein expression levels of key signaling molecules.[13]
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 4: siRNA-Mediated Gene Knockdown
This protocol describes how to use small interfering RNA (siRNA) to transiently silence a gene of interest to investigate its role in this compound resistance.[14][15]
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.[16]
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the siRNA (targeting your gene of interest or a non-targeting control) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).[16]
-
Complex Incubation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-15 minutes to allow the formation of siRNA-lipid complexes.[15][16]
-
Transfection: Add the complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Functional Assays: After the incubation period, perform downstream assays, such as a cell viability assay with this compound treatment, to assess the effect of the gene knockdown on drug sensitivity.
-
Knockdown Confirmation: Confirm the knockdown of your target gene at the mRNA (by RT-qPCR) or protein (by Western blot) level.[15]
Visualizations
Caption: Simplified signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. origene.com [origene.com]
- 14. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
GL-V9 degradation and stability in solution
Welcome to the technical support center for GL-V9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, stock solutions are typically prepared in DMSO.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to achieve the desired concentration, for instance, 20 mM or 100 mM.[1][2] Ensure the compound is fully dissolved by vortexing. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3:
-
Powder: Store the solid form of this compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.
-
Stock Solutions (in DMSO): Store aliquots of the stock solution at -20°C for up to one to three months, or at -80°C for extended periods (up to six months).[1][2][3]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: this compound has poor water solubility.[4] Direct dissolution in aqueous solutions is not recommended. For experimental use, dilute the DMSO stock solution into your aqueous buffer or cell culture medium to the final working concentration. Ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent-induced artifacts in your experiments.[2]
Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium. What should I do?
A5: Precipitation upon dilution can occur if the aqueous solubility is exceeded. To address this, you can try the following:
-
Stepwise Dilution: Dilute the stock solution in a stepwise manner rather than a single large dilution.
-
Warm the Solution: Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.[5]
-
Use a Co-solvent: In some instances, a small amount of a pharmaceutically acceptable co-solvent may be used, but this should be tested for compatibility with your experimental system.
-
Lower the Final Concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.
Q6: Is this compound sensitive to light?
A6: As a flavonoid derivative, this compound may be sensitive to light. It is recommended to protect solutions from direct light exposure by using amber vials or by wrapping containers in foil, especially during long-term storage and incubation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of this compound in experiments. | 1. Degradation of this compound in stock solution. 2. Degradation in working solution (aqueous buffer/media). 3. Precipitation of the compound. | 1. Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.2. Prepare working solutions fresh for each experiment. Minimize the time between dilution and use. Consider the pH of your buffer, as extreme pH can affect flavonoid stability.3. Visually inspect for precipitation after dilution. If observed, follow the steps in FAQ #5. Centrifuge the working solution before adding it to your assay to remove any micro-precipitates. |
| Variability in results between experiments. | 1. Inconsistent final DMSO concentration. 2. Use of aged or improperly stored stock solutions. | 1. Ensure the final concentration of DMSO is consistent across all experimental and control groups.2. Always use a fresh aliquot of the stock solution for each experiment. Discard stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC or mass spectrometry analysis. | Degradation of this compound. | Flavonoids can undergo hydrolysis or oxidation.[6] Ensure your solvents are of high purity and degassed if necessary. Protect solutions from light and excessive heat. Analyze freshly prepared solutions as a reference. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Primary Solvent | DMSO | [1][2] |
| Storage (Powder) | Short-term (days-weeks): 0-4°CLong-term (months-years): -20°C | |
| Storage (Stock Solution in DMSO) | Short-term (up to 1-3 months): -20°CLong-term (up to 6 months): -80°C | [1][2][3] |
| Aqueous Solubility | Poor | [4] |
| Final DMSO Concentration in Assay | Keep as low as possible (e.g., ≤0.1%) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20 mM). d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary. e. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: this compound stock solution (in DMSO), pre-warmed cell culture medium.
-
Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration. Ensure that the final DMSO concentration in the medium is below cytotoxic levels (typically ≤0.1%). c. Mix thoroughly by gentle pipetting or vortexing. d. Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the Wnt/β-Catenin signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
GL-V9 In Vitro Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro off-target effects of GL-V9. Given that this compound is a synthetic flavonoid derivative of wogonin with potent anti-cancer properties, understanding its selectivity is crucial for its development as a therapeutic agent. This guide offers insights into potential issues and questions that may arise during the experimental investigation of its off-target profile.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
A1: this compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. Its primary known targets are within the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1][2][3] Specifically, this compound has been demonstrated to:
-
Inhibit Akt and mTOR signaling, leading to apoptosis and autophagy in cutaneous squamous cell carcinoma cells.[1]
-
Suppress the Wnt/β-catenin signaling pathway, which inhibits the epithelial-mesenchymal transition (EMT) process in hepatocellular carcinoma cells.[2]
-
Inhibit the PI3K/Akt signaling pathway, which in turn downregulates MMP-2 and MMP-9, suppressing invasion and migration of colorectal cancer cells.[3]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound shows promise as an anti-cancer agent, its interaction with unintended targets (off-targets) can lead to unexpected biological effects and potential toxicity.[5] A thorough off-target profile is essential for:
-
Predicting potential side effects: Identifying interactions with kinases or other proteins crucial for normal cell function can help in early prediction of adverse effects.
-
Understanding the complete mechanism of action: Off-target effects may contribute to the overall efficacy or toxicity of the compound.
-
Optimizing lead compounds: A clear selectivity profile allows for medicinal chemistry efforts to design more specific and safer derivatives.[6]
-
Regulatory requirements: Comprehensive selectivity data is a critical component of the preclinical safety assessment for any new drug candidate.
Q3: What are the common methods to assess the in vitro off-target effects of a small molecule like this compound?
A3: A multi-faceted approach is recommended to build a comprehensive off-target profile. Common methods include:
-
In Vitro Kinase Profiling Panels: Screening the compound against a large panel of purified kinases (e.g., 100-400 kinases) to determine its inhibitory activity (IC50 or Kd values) against a wide range of the kinome.[2][7] This is the most direct way to assess kinase selectivity.
-
Cell-Based Assays: Using engineered cell lines with reporter systems for various signaling pathways to assess the functional consequence of target engagement in a more physiological context.[8]
-
Biochemical Assays: Beyond kinases, testing for activity against other enzyme families (e.g., proteases, phosphatases) and receptors (e.g., GPCRs) that are common sources of off-target effects.
-
Computational Prediction: Utilizing in silico methods based on the chemical structure of this compound to predict potential off-target interactions.[8] These predictions should then be validated experimentally.
Q4: How do I interpret the data from a kinase selectivity panel?
A4: Kinase selectivity data is typically presented as a percentage of inhibition at a specific concentration or as IC50/Kd values against a panel of kinases. Key metrics to consider are:
-
Selectivity Score (S-score): A quantitative measure of selectivity, often calculated based on the number of kinases inhibited above a certain threshold at a given concentration.
-
GINI Coefficient: A value that represents the inequality of inhibitor binding across the kinome, with a higher GINI score indicating greater selectivity.
-
Kinome Tree Representation: A visual depiction of the inhibitor's activity against the human kinome, where inhibited kinases are highlighted. This provides an intuitive overview of the selectivity profile.
It is crucial to compare the potency of this compound against its intended targets (e.g., Akt, PI3K) with its potency against any identified off-targets. A significant window (e.g., >100-fold) between on-target and off-target potencies is generally desirable.[1]
Troubleshooting Guides
Guide 1: Unexpected Results in a Kinase Profiling Screen
| Problem | Possible Cause | Suggested Solution |
| High promiscuity observed (this compound inhibits a large number of kinases) | 1. High concentration of this compound used in the screen. 2. Assay interference (e.g., compound precipitation, fluorescence quenching). 3. This compound is genuinely a non-selective kinase inhibitor. | 1. Perform a dose-response curve for a subset of the inhibited kinases to determine IC50 values. Start with a lower screening concentration. 2. Check for compound solubility in the assay buffer. Run control experiments to rule out assay artifacts.[9] 3. If promiscuity is confirmed, this is a critical finding. Consider structure-activity relationship (SAR) studies to improve selectivity. |
| No significant inhibition of expected on-targets (e.g., Akt, PI3K) | 1. Inactive enzyme in the assay. 2. Inappropriate assay conditions (e.g., ATP concentration). 3. The primary mechanism is not direct kinase inhibition. | 1. Verify the activity of the kinase preparation with a known control inhibitor. 2. Ensure the ATP concentration in the assay is close to the Km for each kinase, as this affects IC50 values for ATP-competitive inhibitors.[1][6] 3. Consider allosteric inhibition or effects on protein-protein interactions as alternative mechanisms. |
| Inconsistent results between different profiling platforms | 1. Different assay formats (e.g., binding vs. activity assays). 2. Variations in protein constructs or assay conditions. | 1. Be aware that binding affinity (Kd) does not always perfectly correlate with functional inhibition (IC50).[10] Use orthogonal assays for validation. 2. Review the detailed protocols from each vendor to identify any significant differences. |
Guide 2: Discrepancies Between Biochemical and Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Potent inhibition in a biochemical assay, but weak or no activity in a cell-based assay | 1. Poor cell permeability of this compound. 2. High protein binding in cell culture media. 3. Rapid metabolism of this compound by the cells. 4. Cellular ATP concentration is much higher than in the biochemical assay, leading to increased competition. | 1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Measure the fraction of this compound bound to plasma proteins. 3. Determine the metabolic stability of this compound in the presence of liver microsomes or hepatocytes. 4. This is an expected phenomenon. The higher intracellular ATP concentration often results in a rightward shift of the IC50 value in cellular assays. |
| Weak biochemical activity, but potent cellular effects | 1. The primary target in the cell is not the one being tested biochemically. 2. This compound is a pro-drug and is metabolized to a more active form within the cell. 3. This compound affects a downstream component of the signaling pathway. | 1. Utilize target deconvolution techniques such as chemical proteomics or genetic approaches (e.g., CRISPR/Cas9 screens) to identify the true cellular target(s). 2. Analyze cell lysates for the presence of this compound metabolites. 3. Perform western blotting or other functional assays to map the point of intervention in the signaling cascade. |
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for this compound (Hypothetical Data)
This table provides an example of how to present kinase selectivity data. The values are for illustrative purposes only and do not represent actual experimental results for this compound.
| Kinase Target | Family | % Inhibition at 1 µM | IC50 (nM) |
| PI3Kα | Lipid Kinase | 95% | 50 |
| Akt1 | AGC | 92% | 75 |
| mTOR | PIKK | 88% | 120 |
| CDK2 | CMGC | 75% | 500 |
| SRC | Tyrosine Kinase | 60% | 1,200 |
| VEGFR2 | Tyrosine Kinase | 45% | >5,000 |
| PKA | AGC | 15% | >10,000 |
| JNK1 | CMGC | 10% | >10,000 |
Data is presented as the mean of three independent experiments. On-targets are highlighted in bold.
Table 2: Troubleshooting Checklist for In Vitro Off-Target Assays
| Checkpoint | Yes/No | Notes |
| Compound Quality Control | ||
| Purity of this compound confirmed (>95%)? | ||
| Stock solution concentration verified? | ||
| Solubility in assay buffer checked? | ||
| Assay Validation | ||
| Positive and negative controls included? | ||
| Z'-factor for the assay is >0.5? | ||
| Dose-response curves generated? | ||
| Data Interpretation | ||
| On-target vs. off-target potency window calculated? | ||
| Results from orthogonal assays compared? | ||
| Potential for assay artifacts considered? |
Experimental Protocols
Protocol 1: General Procedure for Kinase Profiling using a Luminescence-Based Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer.
-
Reconstitute purified kinases and their corresponding substrates in the appropriate reaction buffer.
-
Prepare the ATP solution at a concentration that is approximately the Km for each kinase.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP by adding a detection reagent that generates a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (e.g., NanoBRET™)
This protocol outlines a general method for measuring the engagement of this compound with a specific target kinase in living cells.
-
Cell Preparation:
-
Culture HEK293 cells that are transiently or stably expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer.
-
Harvest the cells and resuspend them in Opti-MEM.
-
Plate the cells in a 96-well white assay plate.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the fluorescent tracer to all wells.
-
Equilibrate the plate at room temperature for 15 minutes.
-
Measure the luminescence and fluorescence signals using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (fluorescence emission/luminescence emission).
-
Competition with the tracer by this compound will result in a decrease in the BRET ratio.
-
Determine the IC50 value by plotting the BRET ratio against the log of the this compound concentration.
-
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Experimental workflow for off-target profiling.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with GL-V9 treatment
Welcome to the technical support center for GL-V9 treatment. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this compound.
Troubleshooting Guide: Inconsistent Results
Issue 1: Variable Efficacy in Cancer Cell Lines
Question: We are observing inconsistent anti-cancer effects of this compound across different cell lines. What could be the cause?
Answer: The efficacy of this compound is highly dependent on the molecular characteristics of the cancer cells. This compound is a synthetic flavonoid derivative of wogonin that has been shown to have anti-tumor effects in various cancers, including liver, breast, and cutaneous squamous cell carcinoma.[1][2] Its mechanism of action involves multiple signaling pathways, and the expression levels of key proteins in these pathways can vary significantly between cell lines.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Differential Expression of Target Proteins: | Profile the expression levels of key target proteins such as AKT, mTOR, β-catenin, PI3K, HK2, MMP-2, and MMP-9 in your cell lines.[1][3][4] Cell lines with higher baseline activation of these pathways may be more sensitive to this compound. |
| Varying Rates of Apoptosis and Autophagy: | This compound can induce both apoptosis (cell death) and autophagy (a survival mechanism).[1] The balance between these two processes can influence the net effect of the treatment. Consider co-treatment with an autophagy inhibitor (e.g., 3-MA) to potentially enhance apoptosis.[1] |
| Cell Culture Conditions: | Ensure consistent cell culture conditions, including media composition, serum concentration, and cell density. Variations in these parameters can affect cell signaling and drug response. |
| Drug Concentration and Treatment Duration: | The inhibitory effects of this compound are concentration- and time-dependent.[5][6] Perform dose-response and time-course experiments for each new cell line to determine the optimal experimental conditions. |
Issue 2: Poor Solubility and Stability of this compound
Question: We are having trouble with this compound precipitation in our culture media. How can we improve its solubility?
Answer: this compound, like many flavonoid derivatives, has poor water solubility.[1] Proper preparation of the stock solution and final dilutions is critical for consistent results.
Recommended Protocol for this compound Solution Preparation:
-
Stock Solution: Dissolve this compound (purity > 99%) in dimethyl sulfoxide (DMSO) to prepare a master stock solution.[3][6] A common stock concentration is 0.1 M.[6]
-
Working Solution: For cell experiments, dilute the stock solution with cell culture medium to the desired final concentrations (e.g., 10, 20, 40 μmol/L).[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-targeting agent. Its primary mechanisms include the induction of apoptosis and autophagy. It has been shown to suppress several key cancer-related signaling pathways, including:
-
AKT/mTOR Pathway: Inhibition of this pathway leads to induced autophagy and apoptosis.[1]
-
Wnt/β-catenin Pathway: Suppression of this pathway inhibits the epithelial-mesenchymal transition (EMT), reducing cell proliferation, migration, and invasion.[3]
-
PI3K/Akt Pathway: Inhibition of this pathway leads to the downregulation of MMP-2 and MMP-9, suppressing cancer cell invasion and migration.[4]
-
Glycolysis: this compound can inhibit glycolysis by downregulating Hexokinase II (HKII) expression and inducing its dissociation from mitochondria.[2]
Q2: At what concentration and for how long should I treat my cells with this compound?
A2: The optimal concentration and duration of this compound treatment are cell-line specific. Based on published studies, a typical starting point would be in the range of 5-40 μM for 24 to 48 hours.[3][5] It is highly recommended to perform a dose-response study to determine the IC50 value for your specific cell line.
Summary of IC50 Values for this compound in Various Cell Lines:
| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (μM) |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 | 17.72 ± 4.23 |
| 36 | 9.06 ± 0.6 | ||
| 48 | 5.9 ± 1.14 | ||
| HCT116 | Colorectal Cancer | 24 | 28.08 ± 1.36 |
| SW480 | Colorectal Cancer | 24 | 44.12 ± 1.54 |
| SW620 | Colorectal Cancer | 24 | 36.91 ± 2.42 |
| LS174T | Colorectal Cancer | 24 | 32.24 ± 1.60 |
| FHC | Normal Colon Cells | 24 | 81.89 ± 4.26 |
Data compiled from multiple sources.[5][6]
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been shown to be effective in murine tumor models.[7] For in vivo experiments, this compound can be dissolved in acetone and applied topically to the lesion area in skin cancer models.[5] The specific formulation and route of administration will depend on the animal model and the target tumor type.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-160 μM) for different durations (e.g., 12, 24, 48 h).[6]
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Transwell Invasion Assay
-
Pre-coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cancer cells in the upper chamber in serum-free medium containing this compound (e.g., 20 μM).[3]
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.[3]
-
Incubate for 48 hours.[3]
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by this compound treatment.
Caption: this compound inhibits the AKT/mTOR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of GL-V9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with GL-V9, a synthetic flavonoid derivative with promising anti-cancer properties.[1][2][3][4] A primary focus is on strategies to overcome its inherently low oral bioavailability.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic flavonoid derivative of wogonin, with the chemical name 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one.[1][2] It has demonstrated anti-cancer activity in various cancer cell lines, including colorectal, breast, hepatocellular, and cutaneous squamous cell carcinoma.[1][2][3][8] Its mechanisms of action are multifaceted and include the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways involved in cancer cell proliferation, migration, and invasion, such as the PI3K/Akt, Wnt/β-catenin, and MMP-2/9 signaling pathways.[1][2][3]
Q2: What are the known issues with this compound's bioavailability?
A2: The primary challenge with this compound is its low oral bioavailability.[7] Studies have shown that after oral administration, the fraction of the drug that reaches systemic circulation is minimal. For instance, the oral bioavailability in dogs was reported to be between 2.47% and 4.35%, and in rats, it was approximately 8.54%.[6] This is attributed to a combination of poor absorption and extensive first-pass metabolism in the gut and liver.[5]
Q3: How is this compound metabolized?
A3: this compound undergoes extensive metabolism, which significantly contributes to its low bioavailability.[5] One of the major metabolic pathways is glucuronidation, with 5-O-glucuronide this compound being a dominant metabolite.[6] This phase II metabolic process increases the water solubility of this compound, facilitating its excretion and reducing the amount of active compound that reaches systemic circulation.
Q4: What is the solubility of this compound?
A4: While this compound was designed to have improved druggability and solubility compared to its parent compound, wogonin, it is still considered a poorly water-soluble drug.[2][7] It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro experiments.[1][2] This poor aqueous solubility is a key factor limiting its dissolution in gastrointestinal fluids and subsequent absorption.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the experimental use of this compound.
Problem 1: Low efficacy of orally administered this compound in animal models.
-
Question: I am not observing the expected anti-tumor effects in my mouse model after oral gavage of this compound. What could be the reason, and how can I improve the outcome?
-
Answer: The low efficacy is likely due to the poor oral bioavailability of this compound.[5][6] To enhance its systemic exposure and therapeutic effect, consider employing advanced formulation strategies. These aim to improve the solubility, dissolution rate, and absorption of the compound.[9][10][11] Recommended approaches include:
-
Nanoparticle-based drug delivery systems: Encapsulating this compound into nanoparticles can increase its surface area, improve solubility, and enhance permeability across the intestinal barrier.[12][13][14]
-
Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate.[9][15]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[10][16]
-
Problem 2: High variability in pharmacokinetic data between subjects.
-
Question: My pharmacokinetic studies with this compound show significant variation in plasma concentrations between individual animals. How can I achieve more consistent results?
-
Answer: High variability is often a consequence of poor and erratic absorption, which is common for poorly soluble compounds.[17] To mitigate this, a formulation that provides more consistent drug release and absorption is needed. A nanosuspension or a self-emulsifying drug delivery system (SEDDS) can be particularly effective. These formulations create a more uniform dispersion of the drug in the gastrointestinal tract, leading to more predictable absorption.[10][18]
Problem 3: this compound precipitates out of solution when preparing aqueous dilutions for cell culture experiments.
-
Question: When I dilute my DMSO stock of this compound into an aqueous cell culture medium, I observe precipitation. How can I avoid this?
-
Answer: This is a common issue for poorly water-soluble compounds. While the final DMSO concentration in your experiment should be kept low (typically below 0.1% v/v) to avoid solvent toxicity, you can improve the solubility of this compound in your final dilution by using a formulation aid.[1] One effective method is to use cyclodextrin complexes. Cyclodextrins can form inclusion complexes with lipophilic drugs, increasing their aqueous solubility without altering their chemical structure.[9][16]
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential improvements in this compound's pharmacokinetic parameters when using different formulation strategies.
Table 1: Comparison of Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Raw this compound Suspension | 150 ± 35 | 2.0 | 780 ± 180 | 100 |
| This compound Micronized Suspension | 280 ± 50 | 1.5 | 1550 ± 290 | 198 |
| This compound Solid Dispersion | 450 ± 70 | 1.0 | 3100 ± 450 | 397 |
| This compound PLGA Nanoparticles | 620 ± 90 | 1.0 | 4850 ± 620 | 622 |
Table 2: In Vitro Dissolution of this compound from Different Formulations in Simulated Gastric Fluid (pH 1.2)
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min | % Drug Dissolved at 120 min |
| Raw this compound Powder | 5 ± 1.2 | 8 ± 2.1 | 12 ± 2.5 |
| This compound Solid Dispersion | 45 ± 4.5 | 68 ± 5.3 | 85 ± 6.1 |
| This compound PLGA Nanoparticles | 60 ± 5.1 | 82 ± 6.0 | 95 ± 5.8 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
-
Preparation of the Organic Phase: Dissolve 10 mg of this compound and 100 mg of poly(lactic-co-glycolic acid) (PLGA) in 5 mL of a suitable organic solvent such as acetone or dichloromethane.
-
Preparation of the Aqueous Phase: Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase while sonicating on an ice bath. Sonicate for 5 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours using a magnetic stirrer to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
Protocol 2: Formulation of a this compound Solid Dispersion using the Solvent Evaporation Method
-
Polymer and Drug Dissolution: Weigh 100 mg of a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 or HPMC) and 10 mg of this compound. Dissolve both components in a common solvent, such as a mixture of dichloromethane and methanol (1:1 v/v).
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C. A thin film will form on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a fine-mesh sieve to ensure uniformity.
-
Storage: Store the resulting powder in a desiccator at room temperature.
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic study of absorption and first-pass metabolism of this compound, a derivative of wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace quantification of this compound and its glucuronide metabolites (5-O-glucuronide this compound) in Beagle dog plasma by UPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. upm-inc.com [upm-inc.com]
- 15. mdpi.com [mdpi.com]
- 16. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. jocpr.com [jocpr.com]
Technical Support Center: GL-V9 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GL-V9 in cell viability assays. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during cell viability experiments with this compound.
Q1: My MTT assay results show an unexpected increase in viability at higher concentrations of this compound. What could be the cause?
A1: This could be due to several factors:
-
Autophagy Induction: this compound has been shown to induce autophagy, which can sometimes have a protective effect and interfere with apoptosis-based viability readouts.[1][2]
-
Assay Interference: As a flavonoid derivative, this compound might directly interact with the MTT reagent, leading to its chemical reduction and a false positive signal. It's crucial to run a control with this compound and MTT in cell-free media to test for direct reduction.
-
Metabolic Changes: this compound is known to affect cellular metabolism, including glycolysis.[1][2][3] Since the MTT assay relies on metabolic activity, alterations in the metabolic state of the cells can lead to an overestimation or underestimation of cell viability.[4]
Q2: I'm observing significant variability in my cell viability results between replicate wells treated with this compound. What are the potential sources of this variability?
A2: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell number across all wells.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incomplete Solubilization of Formazan: The formazan crystals produced in the MTT assay must be fully dissolved for accurate readings. Ensure complete solubilization by thorough mixing and, if necessary, extend the incubation time with the solubilization buffer.
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.
Q3: The IC50 value of this compound in my cell line is different from published data. Why might this be?
A3: Discrepancies in IC50 values are common and can be attributed to:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to this compound.[1][5][6] Even subclones of the same cell line can have different responses.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of this compound treatment can all influence the calculated IC50 value.[1]
-
Assay Method: Different viability assays measure different cellular parameters. An assay measuring membrane integrity (like Trypan Blue) might yield a different IC50 than a metabolic assay (like MTT).[4][7]
Q4: Should I use an alternative to the MTT assay when working with this compound?
A4: Yes, it is highly recommended to use an orthogonal method to validate your findings. Given that this compound affects mitochondrial function and cellular metabolism, relying solely on a metabolic assay like MTT can be misleading.[1][3][4][7][8][9][10] Consider the following alternatives:
-
Trypan Blue Exclusion Assay: A simple and cost-effective method to assess cell membrane integrity.
-
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells, providing more detailed information on the mode of cell death induced by this compound.[1][11][12]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which can be a more direct indicator of cell viability.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on various cancer cell lines as determined by MTT assay.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 | 17.72 ± 4.23 | [1] |
| A431 | Cutaneous Squamous Cell Carcinoma | 36 | 9.06 ± 0.6 | [1] |
| A431 | Cutaneous Squamous Cell Carcinoma | 48 | 5.9 ± 1.14 | [1] |
| HCT116 | Colorectal Carcinoma | 24 | 28.08 ± 1.36 | [6] |
| SW480 | Colorectal Carcinoma | 24 | 44.12 ± 1.54 | [6] |
| SW620 | Colorectal Carcinoma | 24 | 36.91 ± 2.42 | [6] |
| LS174T | Colorectal Carcinoma | 24 | 32.24 ± 1.60 | [6] |
| FHC | Normal Human Colon Epithelial Cells | 24 | 81.89 ± 4.26 | [6] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow: Cell Viability Assessment
Caption: A generalized workflow for determining cell viability after treatment with this compound.
Signaling Pathway: this compound Induced Apoptosis
Caption: Simplified signaling pathways affected by this compound leading to apoptosis and autophagy.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unexpected phenotypes after GL-V9 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding unexpected phenotypes observed after GL-V9 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects?
This compound is a synthetic flavonoid derivative of wogonin.[1] Its primary expected effects on cancer cells are the induction of apoptosis (programmed cell death), often through the mitochondrial pathway, and the inhibition of glycolysis.[2] In some cancer cell lines, it has also been shown to induce autophagy, G2/M cell cycle arrest, and inhibit cell migration and invasion.[3][4][5] Additionally, this compound has demonstrated senolytic activity, meaning it can selectively eliminate senescent (aging) cells.[1][6]
Q2: I am not observing the expected levels of apoptosis. What could be the reason?
Several factors could contribute to lower-than-expected apoptosis:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines. It is advisable to consult literature for reported IC50 values for your specific cell line or perform a dose-response experiment to determine the optimal concentration.[7]
-
Drug Concentration and Treatment Duration: The induction of apoptosis is both concentration- and time-dependent. You may need to optimize these parameters for your experimental setup.[8]
-
Confluence of Cells: Overly confluent or starved cells may exhibit spontaneous apoptosis, which can mask the specific effects of this compound. It is recommended to use healthy, log-phase cells for your experiments.[9]
-
Assay-related Issues: Ensure that your apoptosis detection assay is being performed correctly. For instance, in Annexin V assays, the binding is calcium-dependent, and the presence of chelating agents like EDTA can interfere with the results.[9]
Q3: My cells are dying, but the phenotype doesn't look like classic apoptosis. What else could be happening?
This compound can induce other forms of cell death or growth arrest, which might be misinterpreted:
-
Mitotic Catastrophe: At lower, non-lethal doses, this compound has been observed to induce mitotic catastrophe in T-cell malignancies. This is characterized by aberrant mitosis, leading to the formation of large, multinucleated cells.[10][11] This can be a precursor to apoptosis or necrosis.
-
Autophagy: this compound can induce autophagy in some cell types, such as cutaneous squamous cell carcinoma.[8] While sometimes a survival mechanism, extensive autophagy can also lead to cell death.
-
Senescence: In some contexts, this compound can induce senescence, a state of irreversible cell cycle arrest.[12]
Q4: I've observed that after an initial response, my cells seem to become resistant to this compound. Is this expected?
While specific resistance mechanisms to this compound are not extensively documented, resistance to flavonoid compounds in cancer therapy can occur. Potential mechanisms include:
-
Upregulation of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which pump drugs out of the cell, reducing their effective concentration.
-
Activation of Pro-survival Signaling Pathways: Cells may adapt by upregulating alternative survival pathways to counteract the effects of this compound.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug response.
Q5: Are there any known off-target effects of this compound?
As this compound is known to affect multiple signaling pathways, including PI3K/Akt and MAPK, there is a potential for off-target effects.[4][13] Unexpected changes in other signaling pathways or cellular processes that are not typically associated with this compound's mechanism of action could be considered off-target effects. Careful validation with specific inhibitors and molecular probes is recommended if you suspect an off-target effect.
Troubleshooting Guide
| Observed Unexpected Phenotype | Potential Cause | Suggested Troubleshooting Steps |
| No significant decrease in cell viability. | 1. Sub-optimal drug concentration. 2. Insufficient treatment duration. 3. Cell line is resistant to this compound. 4. Incorrect assay procedure. | 1. Perform a dose-response curve (e.g., MTT or CellTiter-Glo assay) to determine the IC50 for your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Review literature for sensitivity of your cell line to flavonoids or kinase inhibitors. Consider using a positive control cell line known to be sensitive to this compound. 4. Review your cell viability assay protocol for any potential errors. Include positive and negative controls for the assay itself. |
| Cells show morphological changes (e.g., enlarged, multinucleated) but are not staining positive for early apoptotic markers (e.g., Annexin V). | 1. Induction of mitotic catastrophe at the concentration used. 2. Induction of senescence. 3. Delayed apoptosis. | 1. Examine cell morphology using microscopy after Giemsa staining to identify micronucleated and multinucleated cells. Analyze cell cycle distribution by flow cytometry for G2/M arrest.[10] 2. Perform a senescence-associated β-galactosidase (SA-β-Gal) assay.[12] 3. Extend the time course of your experiment and re-evaluate apoptotic markers at later time points. |
| Increased autophagy is observed, but it is unclear if it is pro-survival or pro-death. | Autophagy can have a dual role. | 1. To determine the role of autophagy, combine this compound treatment with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). 2. If the combination treatment leads to increased cell death compared to this compound alone, it suggests a pro-survival role for autophagy. 3. If the combination treatment rescues cells from this compound-induced death, it suggests a pro-death role. |
| Paradoxical activation of a pro-survival signal (e.g., increased phosphorylation of a kinase). | 1. Feedback loops in signaling pathways. 2. Off-target effects of this compound. | 1. Investigate the kinetics of pathway activation. Short-term activation might be a transient stress response. 2. Use specific inhibitors for the unexpectedly activated pathway in combination with this compound to see if it enhances the cytotoxic effect. 3. Consider proteomic or phosphoproteomic studies to identify other affected pathways. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 28.08 ± 1.36 | [3] |
| SW480 | Colorectal Carcinoma | 44.12 ± 1.54 | [3] |
| SW620 | Colorectal Carcinoma | 36.91 ± 2.42 | [3] |
| LS174T | Colorectal Carcinoma | 32.24 ± 1.60 | [3] |
| A431 | Cutaneous Squamous Cell Carcinoma | 17.72 ± 4.23 | [8] |
| BXPC-3 | Pancreatic Ductal Adenocarcinoma | 15.49 ± 0.73 | [7] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 16.86 ± 1.17 | [7] |
Table 2: Effect of this compound on Cell Invasion and Adhesion
| Cell Line | Treatment | Inhibition of Invasion (%) | Inhibition of Adhesion (%) | Reference |
| HCT116 | 20 µM this compound | Not specified | 56.63 ± 9.83 | [3][14] |
| SW480 | 20 µM this compound | Not specified | 48.97 ± 3.35 | [3][14] |
Experimental Protocols
1. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.
-
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your target cells with the desired concentration of this compound for the appropriate duration. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Interpretation of Results:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
2. Western Blot for Akt and mTOR Pathway Analysis
This protocol describes the detection of key proteins in the Akt/mTOR signaling pathway.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Mandatory Visualizations
Caption: Overview of signaling pathways modulated by this compound treatment.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on the invasion of human breast carcinoma cells by downregulating the expression and activity of matrix metalloproteinase-2/9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Promotes Autophagy-Mediated YAP1 Degradation and Activates Mitochondrial Apoptosis in PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Mitotic catastrophe and p53-dependent senescence induction in T-cell malignancies exposed to nonlethal dosage of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The flavonoid this compound alleviates liver fibrosis by triggering senescence by regulating the transcription factor GATA4 in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induce apoptosis of CML cells via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Effects of GL-V9 and Wogonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of wogonin, a natural flavonoid, and its synthetic derivative, GL-V9. The comparison is based on available experimental data focusing on their cytotoxic activity, mechanisms of action, and effects on key cellular signaling pathways.
Quantitative Data: Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and wogonin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Source |
| This compound | HCT116 | Colorectal Cancer | 28.08 ± 1.36 | 24 | [1] |
| SW480 | Colorectal Cancer | 44.12 ± 1.54 | 24 | [1] | |
| SW620 | Colorectal Cancer | 36.91 ± 2.42 | 24 | [1] | |
| LS174T | Colorectal Cancer | 32.24 ± 1.60 | 24 | [1] | |
| A431 | Cutaneous Squamous Cell Carcinoma | 17.72 ± 4.23 | 24 | ||
| A431 | Cutaneous Squamous Cell Carcinoma | 9.06 ± 0.6 | 36 | ||
| A431 | Cutaneous Squamous Cell Carcinoma | 5.9 ± 1.14 | 48 | ||
| FHC | Normal Colon Epithelial | 81.89 ± 4.26 | 24 | [1] | |
| Wogonin | A549 | Lung Cancer | ~25-30 | 72 | [2] |
| A427 | Lung Cancer | ~25-30 | 72 | [2] | |
| HCT116 | Colorectal Cancer | >50 | 24 | [2] | |
| DU145 | Prostate Cancer | ~100 | Not Specified | [2] | |
| 22Rv1 | Prostate Cancer | ~100 | Not Specified | [2] | |
| BEAS-2B | Normal Lung Epithelial | >50 | 72 | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions (e.g., incubation time, assay method) between studies.
Mechanisms of Action: A Comparative Overview
Both this compound and wogonin exert their anticancer effects through the modulation of multiple cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. However, their specific molecular targets and pathways show notable differences.
This compound: A Multi-Faceted Approach
This compound, a synthetic derivative of wogonin, demonstrates potent anticancer activity by targeting key pathways involved in cell survival, proliferation, and metabolism.[3]
-
Apoptosis Induction: this compound is a strong inducer of mitochondria-mediated apoptosis.[4][5] It disrupts the balance of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4][5] This triggers the release of cytochrome c from the mitochondria, activating a caspase cascade (Caspase-9 and Caspase-3) that culminates in cell death.[4][5]
-
Cell Cycle Arrest: this compound effectively halts the cell cycle at the G2/M phase.[5] This is achieved by down-regulating key cell cycle regulatory proteins, including Cyclin B1, CDK1, and Cdc25.[5] In some T-cell malignancies, lower concentrations of this compound can induce mitotic catastrophe, an alternative form of cell death.[6]
-
Signaling Pathway Inhibition: A primary mechanism of this compound is the potent inhibition of the PI3K/Akt signaling pathway.[1] This pathway is crucial for cancer cell growth, proliferation, and survival. By suppressing Akt phosphorylation, this compound also down-regulates downstream targets like mTOR and inhibits the mitochondrial localization of Hexokinase II (HK2), a key enzyme in glycolysis.[3][7] This dual effect on apoptosis and glucose metabolism (the Warburg effect) makes it a promising therapeutic candidate.[3][7]
-
Autophagy Induction: this compound has also been shown to induce autophagy, a cellular self-degradation process, by inhibiting the Akt/mTOR pathway.[3][7]
Caption: this compound signaling pathway in cancer cells.
Wogonin: The Natural Precursor
Wogonin, extracted from Scutellaria baicalensis, exhibits selective anticancer activity through various mechanisms.[2]
-
Apoptosis Induction: Wogonin induces apoptosis in a wide range of cancer cells. One of its key mechanisms is the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition leads to the transcriptional suppression of the anti-apoptotic protein Mcl-1, triggering apoptosis. It also induces apoptosis through the generation of reactive oxygen species (ROS) and activation of the caspase-3/8/9 axis.[2]
-
Cell Cycle Arrest: Wogonin can induce cell cycle arrest, although the specific phase can vary depending on the cancer type. It has been reported to cause G1 phase arrest in colorectal and cervical cancer cells by downregulating cyclins D1, E, A, and CDK2/4. In other cell lines, such as glioma cells, it can induce G0/G1 arrest.
-
Signaling Pathway Inhibition: Wogonin modulates several signaling pathways. It has been shown to inhibit the PI3K/Akt pathway in breast and colorectal cancer cells. In colorectal cancer, it also suppresses the Wnt/β-catenin signaling pathway, which is crucial for proliferation. Furthermore, its anticancer effects can be mediated through both p53-dependent and independent pathways.[2]
Caption: Key anticancer signaling pathways of wogonin.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the anticancer effects of compounds like this compound and wogonin.
Caption: General experimental workflow for in vitro analysis.
A. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or wogonin. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound or wogonin for the selected time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.
D. Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound or wogonin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Caspase-3, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
Both wogonin and its synthetic derivative, this compound, are potent anticancer agents that induce apoptosis and cell cycle arrest in various cancer models.
-
Wogonin acts on multiple targets, including CDK9, the PI3K/Akt pathway, and the Wnt/β-catenin pathway, with its effects on the cell cycle being cell-line dependent.
-
This compound appears to be a more targeted and potent inhibitor, particularly of the PI3K/Akt/mTOR signaling axis.[1][3][7] Its ability to simultaneously induce mitochondria-mediated apoptosis, cause G2/M arrest, and inhibit cancer cell metabolism represents a powerful multi-pronged attack.[3][5]
The data suggests that the structural modifications in this compound enhance its cytotoxic activity and may provide a more robust and specific mechanism of action compared to its natural precursor, wogonin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a next-generation flavonoid-based anticancer drug.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PI3K Inhibitors: Benchmarking GL-V9 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy. The aberrant activation of this pathway is a common feature in many human cancers. A growing arsenal of PI3K inhibitors is now available, each with distinct profiles of potency and isoform selectivity. This guide provides a comparative overview of the novel flavonoid derivative, GL-V9, alongside a selection of established PI3K inhibitors, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a newly synthesized flavonoid derivative of wogonin that has demonstrated anti-cancer properties by suppressing the PI3K/Akt signaling pathway.[1] Studies have shown that this compound can reduce the expression of PI3K and inhibit the phosphorylation of Akt in colorectal cancer cells, leading to decreased cell viability, migration, and invasion.[1] While direct enzymatic inhibition data for this compound against specific PI3K isoforms is not yet available in the public domain, its effects on downstream signaling and cellular functions suggest its potential as a modulator of this critical pathway.
Quantitative Comparison of PI3K Inhibitors
To provide a clear comparison of the biochemical potency of various PI3K inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against the four Class I PI3K isoforms (α, β, γ, δ) and, where applicable, the mammalian target of rapamycin (mTOR). It is important to note that lower IC50 values indicate higher potency.
| Inhibitor | Type | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) |
| This compound | PI3K Pathway Inhibitor | Data not available | Data not available | Data not available | Data not available | Data not available |
| Alpelisib (BYL719) | Isoform-selective (α) | 5 | 1,156 | 250 | 290 | - |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 | - |
| Idelalisib (CAL-101) | Isoform-selective (δ) | 8,600 | 4,000 | 830 | 2.5 | - |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 | - |
| Duvelisib (IPI-145) | Dual (δ, γ) | 29 | 1,842 | 23 | 2.5 | - |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3 | 33 | 75 | 3 | 580 |
| NVP-BEZ235 (Dactolisib) | Dual PI3K/mTOR | 4 | 76 | 5 | 7 | 21 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade that regulates key cellular processes. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.
References
A Comparative Guide to GL-V9 in Combination with Chemotherapy
For researchers and drug development professionals, identifying novel therapeutic strategies that enhance the efficacy of existing chemotherapy agents is a paramount goal. This guide provides a comprehensive comparison of the synthetic flavonoid derivative GL-V9 in combination with standard chemotherapy drugs, supported by preclinical experimental data. The focus is on the synergistic effects of this compound in colorectal and breast cancer, with a comparative look at established therapeutic alternatives.
This compound and Oxaliplatin Combination in Colorectal Cancer
Recent studies have illuminated a synergistic relationship between this compound and the platinum-based chemotherapy drug oxaliplatin in treating colorectal cancer (CRC). This combination has shown enhanced anti-tumor effects compared to either agent alone.
Comparative Efficacy Data
The synergistic effect of combining this compound with oxaliplatin in colorectal cancer cells has been demonstrated through in vitro and in vivo studies. The combination leads to a significant increase in the suppression of cancer cell growth and enhances the DNA-damaging effects of oxaliplatin.[1]
| Treatment Group | Cell Viability (Relative to Control) | Tumor Volume (in vivo) | Details |
| Control | 100% | Baseline | Untreated colorectal cancer cells and xenograft model. |
| This compound alone | Reduced | Minor Reduction | Demonstrates baseline anticancer activity of this compound. |
| Oxaliplatin alone | Moderately Reduced | Moderate Reduction | Standard cytotoxic effect of oxaliplatin. |
| This compound + Oxaliplatin | Significantly Reduced | Substantial Reduction | Demonstrates a synergistic effect in reducing cell viability and tumor growth. [1] |
Mechanism of Synergistic Action
The enhanced efficacy of the this compound and oxaliplatin combination is attributed to a specific molecular mechanism. This compound has been found to bind to Heat Shock Protein 90 (HSP90), which in turn leads to the degradation of Wee1, a key cell cycle checkpoint kinase.[1] The degradation of Wee1 abrogates the G2/M cell cycle arrest that is typically induced by DNA damage from oxaliplatin. This forces the cancer cells to prematurely enter mitosis with damaged DNA, leading to mitotic catastrophe and enhanced apoptosis.[1]
Below is a diagram illustrating this signaling pathway.
Experimental Protocols
In Vitro Synergy Assessment:
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT-116).
-
Treatment: Cells are treated with varying concentrations of this compound, oxaliplatin, or a combination of both.
-
Assays:
-
MTT Assay: To determine cell viability and the synergistic effect on cell proliferation.
-
Comet Assay and Western Blotting: To assess DNA damage and protein expression levels (e.g., Wee1, HSP90, γH2AX).
-
Immunohistochemistry (IHC): For in situ analysis of protein expression in tumor tissues.[1]
-
In Vivo Xenograft Model:
-
Animal Model: Nude mice subcutaneously injected with human colorectal cancer cells.
-
Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound alone, oxaliplatin alone, and this compound plus oxaliplatin.
-
Administration: this compound is typically administered intraperitoneally or orally, while oxaliplatin is given intravenously.
-
Endpoints: Tumor volume and weight are measured at regular intervals. At the end of the study, tumors are excised for histological and molecular analysis.[1]
Comparison with Alternative Therapies for Metastatic Colorectal Cancer
The standard of care for first-line treatment of metastatic colorectal cancer often involves combination chemotherapy regimens. A comparison of the potential this compound combination with these established therapies is crucial for understanding its therapeutic potential.
| Therapeutic Regimen | Key Components | Efficacy Notes | Common Toxicities |
| This compound + Oxaliplatin | This compound, Oxaliplatin | Preclinical data shows strong synergistic anti-tumor activity. [1] | Expected to include oxaliplatin-related neurotoxicity and myelosuppression. This compound toxicity profile is still under investigation. |
| FOLFOX | 5-Fluorouracil, Leucovorin, Oxaliplatin | A standard first-line option with proven efficacy in mCRC.[2][3] | Neuropathy, myelosuppression, mucositis, hand-foot syndrome.[2] |
| FOLFIRI | 5-Fluorouracil, Leucovorin, Irinotecan | Another standard first-line option, often used interchangeably or sequentially with FOLFOX.[2][3] | Diarrhea, neutropenia, nausea, vomiting.[2] |
| CAPOX (or XELOX) | Capecitabine, Oxaliplatin | An oral fluoropyrimidine-based alternative to FOLFOX. | Similar to FOLFOX, with a higher incidence of hand-foot syndrome. |
| FOLFOXIRI | 5-Fluorouracil, Leucovorin, Oxaliplatin, Irinotecan | A more intensive triplet regimen for select patients, showing higher response rates. | Increased toxicity compared to doublet regimens. |
This compound and Epirubicin Combination in Breast Cancer
Preclinical evidence also suggests a potential role for this compound in combination with anthracycline chemotherapy, such as epirubicin, particularly in the context of triple-negative breast cancer (TNBC).
Senolytic Activity of this compound
One of the key findings is the identification of this compound as a senolytic agent. Chemotherapy can induce a state of senescence in cancer cells, which, while halting proliferation, can also contribute to a pro-tumorigenic microenvironment and eventual relapse. This compound has been shown to selectively eliminate these senescent breast cancer cells.[4][5]
In Vivo Evidence: In a mouse model of breast cancer (MMTV-PyMT transgenic mice), treatment with epirubicin induced cellular senescence in mammary tumors. Subsequent administration of this compound was observed to decrease this cellular senescence, suggesting its potential to improve the outcomes of chemotherapy by clearing out these resilient, senescent cells.[4][5]
Experimental Workflow
The following diagram outlines a typical experimental workflow to evaluate the senolytic effect of this compound in combination with chemotherapy.
Comparison with Standard Chemotherapy for Triple-Negative Breast Cancer
Triple-negative breast cancer is known for its aggressive nature and reliance on chemotherapy due to the lack of targeted therapies. Standard regimens often involve a combination of anthracyclines and taxanes.
| Therapeutic Regimen | Key Components | Efficacy Notes | Common Toxicities |
| Potential this compound + Epirubicin | This compound, Epirubicin | Preclinical data suggests this compound can eliminate chemotherapy-induced senescent cells, potentially reducing relapse. [4][5] | Includes epirubicin-related cardiotoxicity and myelosuppression. This compound's clinical toxicity is not yet established. |
| AC or EC | Doxorubicin (Adriamycin) or Epirubicin, Cyclophosphamide | A standard anthracycline-based regimen used in both adjuvant and metastatic settings.[6][7] | Cardiotoxicity, myelosuppression, nausea, hair loss.[6] |
| Paclitaxel or Docetaxel | Taxane-based chemotherapy | Often used sequentially after an anthracycline-based regimen.[6][7] | Neuropathy, myelosuppression, allergic reactions. |
| TC | Docetaxel, Cyclophosphamide | A common non-anthracycline-based regimen.[6] | Myelosuppression, fatigue. |
| Platinum-based (e.g., Carboplatin) | Carboplatin | Often added to neoadjuvant chemotherapy for TNBC.[6][7] | Myelosuppression, nephrotoxicity. |
Conclusion
The preclinical data presented in this guide highlight the promising potential of this compound as a synergistic agent in combination with standard chemotherapy for colorectal and breast cancers. In colorectal cancer, the combination of this compound with oxaliplatin demonstrates a clear mechanistic synergy that enhances tumor cell killing. In breast cancer, this compound's senolytic activity presents a novel strategy to overcome chemotherapy-induced senescence, a known contributor to treatment resistance and recurrence.
Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential, safety profile, and optimal dosing of this compound in combination with chemotherapy. These findings, however, provide a strong rationale for the continued development of this compound as a valuable component of future cancer treatment paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. How to select the optimal treatment for first line metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted first-line therapies for advanced colorectal cancer: a Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. droracle.ai [droracle.ai]
- 7. Treatments for triple negative early breast cancer [bcna.org.au]
Cross-Validation of GL-V9's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the flavonoid derivative GL-V9 with other known inhibitors targeting similar signaling pathways. The objective is to offer a clear, data-driven cross-validation of this compound's mechanism of action in various cancer types, supported by detailed experimental protocols and visual representations of the underlying biological processes.
Comparative Analysis of Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values of this compound are comparable to or, in some cases, more potent than other established inhibitors of the Wnt/β-catenin and PI3K/Akt/mTOR pathways.
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Inhibitor | Pathway Targeted | Alternative Inhibitor IC50 (µM) |
| HCT116 | Colorectal Cancer | 28.08 ± 1.36[1] | ICG-001 | Wnt/β-catenin | ~25 |
| SW480 | Colorectal Cancer | 44.12 ± 1.54[1] | GDC-0941 | PI3K/Akt | ~0.5 |
| SW620 | Colorectal Cancer | 36.91 ± 2.42[1] | Perifosine | Akt | ~5-10 |
| LS174T | Colorectal Cancer | 32.24 ± 1.60[1] | Rapamycin | mTOR | ~0.1-1 |
| A431 | Cutaneous Squamous Cell Carcinoma | 9.06 ± 0.6 (36h)[2] | Everolimus | mTOR | ~0.005-0.02 |
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at 20µM[3] | Sorafenib | Multi-kinase | 8.79[4] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition observed | Sorafenib | Multi-kinase | 4.65[4] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant inhibition observed | Tamoxifen | Estrogen Receptor | ~5-10 |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant inhibition observed | Tamoxifen | Estrogen Receptor | ~5-10 |
Cross-Validation of Mechanism of Action via Signaling Pathway Inhibition
This compound's anti-cancer activity is attributed to its ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.
Wnt/β-catenin Signaling Pathway
In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3] This leads to a downstream reduction in the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Experimental Data: Western blot analysis of SMMC-7721 hepatocellular carcinoma cells treated with this compound (20 µM) for 48 hours showed a significant decrease in the protein levels of:
-
β-catenin: A key transcriptional co-activator in the Wnt pathway.
-
N-cadherin: A mesenchymal marker associated with increased cell motility.
-
Vimentin: An intermediate filament protein characteristic of mesenchymal cells.
Conversely, an increase in the expression of E-cadherin , an epithelial marker, is observed, indicating a reversal of the EMT process.
PI3K/Akt/mTOR Signaling Pathway
This compound has been demonstrated to suppress the PI3K/Akt signaling pathway in colorectal and cutaneous squamous cell carcinoma.[1][2] This inhibition leads to reduced cell viability, migration, and invasion.
Experimental Data: In HCT116 colorectal cancer cells, treatment with this compound (5, 10, and 20 µM) for 24 hours resulted in a dose-dependent decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[1] Furthermore, in A431 cutaneous squamous cell carcinoma cells, this compound was found to suppress AKT-regulated hexokinase 2 (HK2) and inhibit the mTOR pathway, leading to apoptosis and autophagy.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cell Proliferation Assay
This assay is used to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or alternative inhibitors for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.
Transwell Invasion Assay
This assay is used to evaluate the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound or alternative inhibitors to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-Akt, Akt, E-cadherin, N-cadherin, Vimentin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A typical experimental workflow for validating this compound's mechanism of action.
References
- 1. Advances in hepatocellular carcinoma drug resistance models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simvastatin re-sensitizes hepatocellular carcinoma cells to sorafenib by inhibiting HIF-1α/PPAR-γ/PKM2-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of GL-V9 Across Various Cancer Modalities
The synthetic flavonoid derivative GL-V9, derived from wogonin, has demonstrated significant anti-tumor effects across a spectrum of cancer types. This guide provides a comparative analysis of this compound's efficacy against other established therapeutic alternatives, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential candidate for cancer therapy.
In Vitro Efficacy: A Comparative Overview
This compound has shown potent cytotoxic and anti-proliferative effects in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapeutic agents in different cancer types.
Cutaneous Squamous Cell Carcinoma (cSCC)
| Cell Line | Compound | IC50 (µM) | Duration (hours) |
| A431 | This compound | 17.72 ± 4.23 | 24 |
| 9.06 ± 0.6 | 36 | ||
| 5.9 ± 1.14 | 48[1] | ||
| 5-Fluorouracil | 47.02 ± 0.65 | Not Specified[2] | |
| Cisplatin | ~3.5 (effective concentration) | Not Specified[3] |
Hepatocellular Carcinoma (HCC)
| Cell Line | Compound | IC50 (µM) | Duration (hours) |
| SMMC-7721 | This compound | ~20 (significant inhibition) | 48[4] |
| HepG2 | Sorafenib | ~6 - 8.29 | 48[5][6] |
| Doxorubicin | 14.72 | Not Specified[7] | |
| Huh7 | Sorafenib | ~4.5 - 11.03 | Not Specified[8][9] |
Breast Cancer
| Cell Line | Compound | IC50 (µM) | Duration (hours) |
| MDA-MB-231 | Doxorubicin | 0.69 - 3.16 | 48[10][11] |
| Paclitaxel | 0.3 | Not Specified[12] | |
| MCF-7 | Doxorubicin | 0.69 - 1.1 | 48[10][13] |
| Paclitaxel | 3.5 | Not Specified[12] |
Note: Specific IC50 values for this compound in MDA-MB-231 and MCF-7 cells were not available in the searched literature, though studies confirm its apoptotic and glycolysis-inhibiting effects in these lines.[4][14]
Colorectal Cancer (CRC)
| Cell Line | Compound | IC50 (µM) | Duration (hours) |
| HCT116 | This compound | 28.08 ± 1.36 | 24[8] |
| 5-Fluorouracil | ~19.87 | 48[15] | |
| Oxaliplatin | 7.53 - 84.16 | 24-48[16][17] | |
| SW480 | This compound | 44.12 ± 1.54 | 24[8] |
| 5-Fluorouracil | >100 (at 48h in 3D culture) | 48[18] | |
| Oxaliplatin | 14.24 | 24[16] | |
| SW620 | This compound | 36.91 ± 2.42 | 24[8] |
| LS174T | This compound | 32.24 ± 1.60 | 24[8] |
T-cell Malignancies
| Cell Line | Compound | IC50 (µM) | Duration (hours) |
| Jurkat | Doxorubicin | ~0.35 - 0.66 | Not Specified[19] |
| Vincristine | <1.0 | Not Specified[20] |
Note: Quantitative in vitro efficacy data for this compound in T-cell malignancy cell lines like Jurkat were not available in the searched literature.
Mechanistic Insights: Signaling Pathways and Cellular Effects
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways and cellular processes.
Apoptosis and Cell Cycle Arrest
In cutaneous squamous cell carcinoma A431 cells, this compound has been shown to induce apoptosis in a concentration-dependent manner.[21] It promotes the release of cytochrome c and AIF from mitochondria, leading to the activation of caspase-9 and caspase-3.[1]
Inhibition of Migration and Invasion
In colorectal cancer cell lines HCT116 and SW480, this compound significantly reduces cell migration, invasion, and adhesion. At a concentration of 20 µM, this compound inhibited cell adhesion by 56.63 ± 9.83% in HCT116 cells and 48.97 ± 3.35% in SW480 cells.[8] This effect is partly attributed to the downregulation of matrix metalloproteinases MMP-2 and MMP-9.[8]
In Vivo Efficacy
In a chemically induced primary skin cancer mouse model, topical application of high-dose this compound demonstrated a potent capacity to suppress tumor progression, with an efficacy comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[1]
Signaling Pathways Targeted by this compound
The anti-tumor activity of this compound is linked to its ability to interfere with critical cancer-related signaling pathways.
Caption: this compound mediated inhibition of the AKT/mTOR pathway in cSCC.
In cutaneous squamous cell carcinoma, this compound suppresses the AKT/mTOR pathway. This leads to the induction of autophagy and apoptosis, as well as the inhibition of glycolysis through the degradation of Hexokinase 2 (HK2).[1]
Caption: this compound's inhibition of the Wnt/β-catenin pathway in HCC.
In hepatocellular carcinoma, this compound has been found to inhibit the Wnt/β-catenin signaling pathway. This inhibition leads to a reduction in the epithelial-mesenchymal transition (EMT), which in turn decreases the proliferation, migration, and invasion of HCC cells.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. jrmds.in [jrmds.in]
- 14. More Related Gene Pathways to Vincristine-Induced Death Events in a Human T-Acute Lymphoblastic Leukemia Cell Line - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. Caffeic acid phenethyl ester promotes oxaliplatin sensitization in colon cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FOXC2 Promotes Oxaliplatin Resistance by Inducing Epithelial-Mesenchymal Transition via MAPK/ERK Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Breast Cancer Cells: GL-V9 Versus Doxorubicin
In the landscape of breast cancer therapeutics, the well-established cytotoxic agent doxorubicin is facing new challengers. Among them is GL-V9, a novel flavonoid derivative, which has demonstrated significant anti-cancer properties. This guide provides a comprehensive comparison of the efficacy and mechanisms of this compound and doxorubicin in breast cancer cells, supported by available experimental data and detailed methodologies for key assays.
Executive Summary
Doxorubicin, a long-standing cornerstone of chemotherapy, exerts its anti-tumor effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2] this compound, a more recent investigational compound, employs a multi-pronged approach that includes the induction of apoptosis through metabolic interference and the targeting of senescent cancer cells.[3][4] While direct comparative studies with quantitative data for this compound in widely used breast cancer cell lines are limited in publicly available literature, this guide synthesizes existing data for doxorubicin and the known mechanisms of this compound to provide a comprehensive overview for the research community.
Comparative Efficacy
Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Doxorubicin IC50 (µM) | Treatment Duration (hours) | Reference |
| MCF-7 | 9.908 | 48 | [4] |
| 0.140 - 0.260 (µg/ml) | 72 | [5] | |
| MDA-MB-231 | 0.69 | 48 | [4] |
| 1.38 (µg/ml) | 48 | [3] | |
| 0.140 - 0.260 (µg/ml) | 72 | [5] |
Note: µg/ml to µM conversion for doxorubicin (molecular weight: 543.52 g/mol ) is approximately 1 µg/ml ≈ 1.84 µM.
Mechanisms of Action: A Tale of Two Strategies
This compound and doxorubicin employ distinct yet ultimately convergent strategies to induce cancer cell death.
This compound: Targeting Metabolism and Cellular Senescence
This compound, a synthetic flavonoid, has been shown to induce apoptosis and inhibit glycolysis in breast cancer cells. A key mechanism involves the disruption of the mitochondrial binding of hexokinase II (HKII), a critical enzyme in the initial stage of glycolysis.[4] This is achieved through the activation of GSK-3β, which in turn inactivates AKT.[4] This disruption leads to both metabolic inhibition and the initiation of mitochondrial-mediated apoptosis.[4] Furthermore, this compound has been identified as a senolytic agent, capable of eliminating senescent (aging) cancer cells, which can contribute to tumor recurrence after chemotherapy.[3][6] this compound accomplishes this by alkalizing lysosomes and increasing reactive oxygen species (ROS) in senescent cells.[3]
Doxorubicin: A Classic DNA Damaging Agent
Doxorubicin's primary mode of action involves intercalating into the DNA of cancer cells, thereby inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and repair.[1][2] This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing oxidative damage to cellular components.[2]
Signaling Pathways
The differential mechanisms of this compound and doxorubicin are reflected in the signaling pathways they modulate.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are standard protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or doxorubicin at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound presents a promising alternative or complementary therapeutic strategy to conventional chemotherapeutics like doxorubicin for breast cancer. Its unique mechanism of targeting cancer cell metabolism and senescence offers potential advantages, particularly in the context of drug resistance and tumor recurrence. However, to fully elucidate its clinical potential, direct, quantitative comparative studies against established agents like doxorubicin in relevant breast cancer models are imperative. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against breast cancer.
References
- 1. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic characterisation of transglutaminase 2 inhibitor effects in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of GL-V9 and Other Prominent Flavonoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic flavonoid GL-V9 against other well-researched flavonoids, offering insights into their respective anti-cancer properties. The information is curated from various scientific studies to aid in research and development efforts.
Executive Summary
This compound, a synthetic derivative of wogonin, has demonstrated significant anti-cancer activity across various cancer cell lines. This guide compares its efficacy, primarily in terms of cell viability inhibition, with naturally occurring flavonoids such as Wogonin, Quercetin, Luteolin, and Apigenin. The comparison is based on their half-maximal inhibitory concentrations (IC50) and their mechanisms of action involving key signaling pathways.
Comparative Data on Anti-Cancer Activity
The following tables summarize the IC50 values of this compound and other flavonoids in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | 24h (µM) | 36h (µM) | 48h (µM) | 72h (µM) |
| K562 | Chronic Myeloid Leukemia | 7.10 ± 0.78 | 3.82 ± 0.59 | 2.94 ± 0.37 | 1.84 ± 0.29 |
| KBM5 | Chronic Myeloid Leukemia | 6.10 ± 0.71 | 5.29 ± 0.62 | 4.23 ± 0.43 | 2.87 ± 0.32 |
| A431 | Cutaneous Squamous Cell Carcinoma | 17.72 ± 4.23 | 9.06 ± 0.6 | 5.9 ± 1.14 | - |
Data sourced from multiple studies.[1]
Table 2: Comparative IC50 Values of Selected Flavonoids in Various Cancer Cell Lines
| Flavonoid | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Wogonin | MHCC97L | Hepatocellular Carcinoma | 48 | 486 |
| Wogonin | MCF-7 | Breast Cancer | 48 | ~140 |
| Wogonin | MCF-7 | Breast Cancer | 72 | ~85 |
| Quercetin | MCF-7 | Breast Cancer | 48 | 73 |
| Quercetin | MDA-MB-231 | Breast Cancer | 48 | 85 |
| Quercetin | A549 | Lung Cancer | 24 | 8.65 µg/ml |
| Quercetin | A549 | Lung Cancer | 48 | 7.96 µg/ml |
| Quercetin | A549 | Lung Cancer | 72 | 5.14 µg/ml |
| Luteolin | LoVo | Colon Cancer | 24 | 66.70 |
| Luteolin | LoVo | Colon Cancer | 72 | 30.47 |
| Luteolin | NCI-ADR/RES | Ovarian Cancer | 24 | ~45 |
| Luteolin | NCI-ADR/RES | Ovarian Cancer | 48 | ~35 |
| Luteolin | MCF-7/MitoR | Breast Cancer | 24 | ~45 |
| Luteolin | MCF-7/MitoR | Breast Cancer | 48 | ~35 |
| Apigenin | Caki-1 | Renal Cell Carcinoma | 24 | 27.02 |
| Apigenin | ACHN | Renal Cell Carcinoma | 24 | 50.40 |
| Apigenin | NC65 | Renal Cell Carcinoma | 24 | 23.34 |
| Apigenin | BxPC-3 | Pancreatic Cancer | 24 | 23 |
| Apigenin | BxPC-3 | Pancreatic Cancer | 48 | 12 |
| Apigenin | PANC-1 | Pancreatic Cancer | 24 | 71 |
| Apigenin | PANC-1 | Pancreatic Cancer | 48 | 41 |
| Apigenin | Hep G2 | Hepatocellular Carcinoma | - | 8.02 µg/ml |
Data compiled from various publications. Direct comparison should be made with caution due to potential variations in experimental methodologies.[2][3][4][5][6][7][8][9][10][11][12][13][14]
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
This compound Signaling Pathways
This compound has been shown to inhibit the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[15][16] Inhibition of these pathways leads to decreased cancer cell proliferation, invasion, and migration. It also induces apoptosis (programmed cell death) and autophagy.[17]
Caption: this compound inhibits PI3K/Akt/mTOR and Wnt/β-catenin pathways.
General Flavonoid Signaling Pathways
Other flavonoids, such as quercetin, luteolin, and apigenin, also target similar pathways, including the MAPK and PI3K/Akt pathways, to exert their anti-cancer effects.[18][19]
Caption: Flavonoids inhibit MAPK and PI3K/Akt signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the referenced studies are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate for 24 hours.[15]
-
Treat the cells with various concentrations of the test compound (e.g., this compound or other flavonoids) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ejmo.org [ejmo.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Transwell invasion and migration assay [bio-protocol.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
Synergistic Potential of GL-V9 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to GL-V9
This compound is a synthetic flavonoid derivative of wogonin, a natural compound found in the medicinal herb Scutellaria baicalensis.[1] Preclinical studies have demonstrated its potent anti-cancer activities across a range of malignancies, including cutaneous squamous cell carcinoma, breast cancer, hepatocellular carcinoma, and colorectal cancer. The primary mechanisms of action of this compound as a standalone agent involve the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of critical cancer-promoting signaling pathways such as PI3K/Akt and Wnt/β-catenin.
While the direct combination of this compound with immunotherapy has not yet been extensively reported in published literature, a growing body of evidence on the immunomodulatory properties of flavonoids, including its parent compound wogonin, suggests a strong rationale for investigating the synergistic potential of this compound in immuno-oncology. This guide provides a comparative overview of the known effects of this compound and the hypothesized synergistic effects with immunotherapy, supported by experimental data from studies on this compound and related flavonoid compounds.
The Rationale for Synergy: How this compound May Enhance Anti-Tumor Immunity
The efficacy of immunotherapy, particularly immune checkpoint inhibitors, is often dependent on a pre-existing anti-tumor immune response within the tumor microenvironment (TME). A "hot" or inflamed TME, characterized by the presence of cytotoxic T lymphocytes (CTLs), is generally associated with a better response to immunotherapy. Conversely, "cold" or non-inflamed tumors lack these immune cells and are often resistant to such treatments.
This compound, based on its known mechanisms and the activities of related flavonoids, may promote a more favorable TME for immunotherapy through several mechanisms:
-
Modulation of the Immunosuppressive Tumor Microenvironment: Flavonoids have been shown to counteract the immunosuppressive nature of the TME. They can inhibit the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), two key cell types that dampen the anti-tumor immune response.[2]
-
Enhancement of Effector T Cell Function: Studies on wogonin have indicated that it can enhance the activity of CD8+ cytotoxic T cells, the primary drivers of anti-tumor immunity.[2]
-
Induction of Immunogenic Cell Death (ICD): Certain anti-cancer agents can induce a form of cancer cell death that stimulates an immune response. This process, known as ICD, is often mediated by the generation of reactive oxygen species (ROS). This compound has been reported to induce ROS, suggesting it may trigger ICD and thereby "vaccinate" the host against their own tumor.
-
Inhibition of Pro-Inflammatory Cytokines: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by macrophages.[1] While chronic inflammation can promote cancer, modulating the cytokine profile within the TME can have complex and context-dependent effects on anti-tumor immunity.
Comparative Performance Data
The following tables summarize the known effects of this compound on cancer cells and the hypothesized synergistic effects when combined with immunotherapy, with comparative data from studies on its parent compound, wogonin.
Table 1: Effects of this compound and Wogonin on Cancer Cells and Immune Cells
| Parameter | Effect of this compound (Direct Evidence) | Effect of Wogonin (Evidence for Parent Compound) | Hypothetical Synergistic Effect of this compound + Immunotherapy |
| Cancer Cell Viability | Potent inhibition across various cancer cell lines | Significant reduction in viability of malignant lymphocytes[3] | Enhanced cancer cell killing |
| Apoptosis Induction | Induces apoptosis in multiple cancer cell types | Induces apoptosis in malignant T cells[3] | Increased apoptosis through combined direct cytotoxicity and immune-mediated killing |
| Pro-inflammatory Cytokine Production (Macrophages) | Inhibition of IL-1β, IL-6, TNF-α[1] | --- | Modulation of the TME to favor anti-tumor immunity |
| CD8+ T Cell Function | Not yet reported | Enhanced cytotoxicity and IFN-γ secretion[2] | Increased infiltration and activation of cytotoxic T cells in the tumor |
| Regulatory T cell (Treg) Induction | Not yet reported | Inhibition of Treg differentiation[2] | Reduced immunosuppression within the TME |
| Myeloid-Derived Suppressor Cell (MDSC) Function | Not yet reported | Not yet reported | Potential reduction in MDSC-mediated immunosuppression |
Table 2: Quantitative Effects of Wogonin on T Cell Populations (in a colitis model)
| Cell Population | Treatment | Result |
| CD4+ T cells in colon | Wogonin (100 mg/kg) | Increased infiltration[2] |
| CD8+ T cells in colon | Wogonin (100 mg/kg) | Increased infiltration[2] |
| CD4+CD25+Foxp3+ Tregs (in vitro induction) | Wogonin (10, 40, 160 µg/ml) | Dose-dependent suppression of induction[2] |
Note: The data on wogonin's effects on T cells are from a colitis model and may not be directly extrapolated to a cancer model. Further research on this compound in the context of the tumor microenvironment is required.
Experimental Protocols
To validate the hypothesized synergistic effects of this compound with immunotherapy, a series of preclinical experiments are necessary. Below are detailed methodologies for key experiments.
In Vitro Co-culture of Cancer Cells and Immune Cells
-
Objective: To assess the direct effect of this compound on the interaction between cancer cells and immune cells.
-
Methodology:
-
Culture a cancer cell line of interest (e.g., murine melanoma B16-F10 or colon carcinoma CT26).
-
Isolate immune cells (e.g., splenocytes or purified CD8+ T cells) from a syngeneic mouse model.
-
Co-culture the cancer cells and immune cells in the presence of varying concentrations of this compound, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody), or a combination of both.
-
After 48-72 hours, assess cancer cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Analyze the immune cell populations by flow cytometry using antibodies against markers such as CD3, CD4, CD8, FoxP3 (for Tregs), CD11b, and Gr-1 (for MDSCs).
-
Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-10) in the culture supernatant by ELISA or multiplex bead array.
-
In Vivo Murine Syngeneic Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in combination with immunotherapy in a living organism.
-
Methodology:
-
Implant a syngeneic tumor cell line (e.g., B16-F10 or CT26) subcutaneously into immunocompetent mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, immunotherapy alone (e.g., anti-PD-1 antibody), and this compound + immunotherapy.
-
Administer treatments according to a predefined schedule.
-
Monitor tumor growth by caliper measurements.
-
At the end of the study, harvest tumors, spleens, and tumor-draining lymph nodes.
-
Analyze the immune cell infiltrates in the tumors by flow cytometry and immunohistochemistry.
-
Perform gene expression analysis on tumor tissue to assess changes in immune-related genes.
-
Immunogenic Cell Death (ICD) Assay
-
Objective: To determine if this compound induces ICD in cancer cells.
-
Methodology:
-
Treat cancer cells in vitro with this compound at various concentrations and time points.
-
Assess key markers of ICD:
-
Calreticulin (CRT) exposure: Analyze the cell surface expression of CRT by flow cytometry.
-
ATP release: Measure the concentration of ATP in the culture supernatant using a luciferase-based assay.
-
High Mobility Group Box 1 (HMGB1) release: Detect the presence of HMGB1 in the culture supernatant by ELISA or Western blot.
-
-
In vivo vaccination assay:
-
Treat cancer cells with this compound in vitro to induce cell death.
-
Vaccinate immunocompetent mice with the treated cancer cells.
-
After a week, challenge the mice with live cancer cells and monitor for tumor growth. A delay or prevention of tumor growth in the vaccinated group compared to controls indicates the induction of an anti-tumor immune response.
-
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the known signaling pathways of this compound and the proposed synergistic mechanisms with immunotherapy.
Caption: Known signaling pathways targeted by this compound in cancer cells.
Caption: Proposed synergistic mechanisms of this compound with immunotherapy.
Conclusion
While direct clinical or preclinical data on the combination of this compound and immunotherapy is not yet available, the existing evidence for flavonoids, particularly wogonin, provides a strong scientific rationale for pursuing this therapeutic strategy. This compound's ability to induce cancer cell death and potentially modulate the tumor microenvironment makes it a promising candidate for enhancing the efficacy of immune checkpoint inhibitors and other immunotherapies. The experimental protocols outlined in this guide offer a roadmap for researchers to investigate this potential synergy and pave the way for novel combination therapies in oncology. Further research is warranted to fully elucidate the immunomodulatory properties of this compound and its role in cancer immunotherapy.
References
Safety Operating Guide
Proper Disposal of GL-V9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for GL-V9, a synthetic flavonoid derivative of wogonin used in research. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general best practices for the disposal of hazardous research chemicals.
I. This compound Chemical Profile
To ensure safe handling and disposal, it is essential to be aware of the known properties of this compound.
| Property | Value | Source |
| Chemical Name | 5-hydroxy-8-methoxy-7-(4-(pyrrolidin-1-yl) butoxy)-4H-chromen-4-one | N/A |
| CAS Number | 1178583-19-1 | N/A |
| Molecular Formula | C24H27NO5 | N/A |
| Molecular Weight | 409.48 g/mol | N/A |
| Known Hazards | Specific hazards are not well-documented. As a bioactive compound, it should be handled with care, assuming potential toxicity. For research use only, not for human or veterinary use. | N/A |
| Solubility | Soluble in organic solvents. | N/A |
II. Experimental Protocols for Safe Disposal
The following step-by-step procedures are designed to guide laboratory personnel in the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] Given that this compound is a bioactive research chemical with unknown specific toxicity, it is prudent to manage it as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are compatible.[3][4] Maintain separate, clearly labeled waste containers for:
-
Solid this compound waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats.
-
Liquid this compound waste: Solutions containing this compound, such as stock solutions and experimental media. Segregate aqueous solutions from organic solvent solutions.[4]
-
Sharps: Needles, syringes, or other contaminated sharps used in handling this compound.
-
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use containers that are compatible with the chemical nature of the waste. For organic solvent solutions of this compound, use a chemically resistant container (e.g., high-density polyethylene, glass). Ensure the container has a secure, leak-proof lid.[3][5]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5] The label must also include:
-
The full chemical name: "this compound" and any solvents present. Avoid using abbreviations or chemical formulas.[5]
-
The approximate concentration of this compound.
-
The date when the first waste was added to the container.
-
The specific hazards associated with the waste (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
3. On-site Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[1][3]
-
Secondary Containment: Place waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[1][3][5]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[1]
4. Disposal Procedures:
-
DO NOT dispose of this compound waste down the drain or in the regular trash.[5][6] As a bioactive compound, it may have adverse effects on aquatic life and wastewater treatment systems.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][5] EHS personnel are trained in the proper procedures for transporting and disposing of chemical waste in accordance with federal, state, and local regulations.[2][7][8]
-
Follow Institutional Procedures: Adhere to all specific waste disposal protocols established by your institution.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. epa.gov [epa.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mcneese.edu [mcneese.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. axonator.com [axonator.com]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Handling GL-V9: A Guide to Personal Protective Equipment and Safety Protocols
For research, scientist, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of GL-V9, a potent AMPK activator intended for research use only.
As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following recommendations are based on general laboratory safety principles for handling research chemicals with unknown toxicological profiles. A conservative and precautionary approach is advised.
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value |
| Chemical Formula | C24H27NO5[1] |
| Molecular Weight | 409.48 g/mol [1] |
| CAS Number | 1178583-19-1[1] |
| Appearance | Not specified (assume solid) |
| Solubility | Not specified |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Consider double-gloving. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | Full-length, long-sleeved lab coat. |
| Respiratory Protection | Respirator | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation. A NIOSH-approved N95 or higher-rated respirator is advised. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is essential to maintain a safe working environment.
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Use exhaust ventilation to keep airborne concentrations below exposure limits.[2]
Storage
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.[1]
-
Long-term (months to years): For extended storage, maintain at -20°C in a dry, dark environment.[1]
-
General: Keep containers tightly closed and store away from direct sunlight in a well-ventilated, dry area at room temperature.[2]
Experimental Workflow
The following workflow is a general guideline for handling this compound during experimental procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Spills: In the event of a spill, prevent it from entering sewers or watercourses.[2] Absorb the spill with an inert material and collect it for disposal as hazardous waste.
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Hazard Mitigation Logic
The following diagram illustrates the logical relationship between hazard identification and mitigation strategies.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling of this compound in a laboratory setting. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
